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  • Product: N-(5-Amino-2-methyl-phenyl)-isonicotinamide
  • CAS: 436089-25-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals Abstract N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a heterocyclic aromatic amide of significant interest within medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a heterocyclic aromatic amide of significant interest within medicinal chemistry and drug discovery. As a derivative of isonicotinamide, the amide of isonicotinic acid, this compound belongs to a class of molecules known for a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the core basic properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, including its physicochemical characteristics, a proposed synthetic route, and an exploration of its potential biological activities and mechanisms of action based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction: The Significance of the Isonicotinamide Scaffold

The isonicotinamide scaffold, a pyridine-4-carboxamide, is a fundamental building block in a variety of biologically active molecules.[1] Its structural isomer, nicotinamide (pyridine-3-carboxamide), is a well-known form of vitamin B3 and a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[2] While isonicotinamide itself is used in material synthesis, its derivatives have garnered substantial attention for their therapeutic potential.[2]

Derivatives of the parent isonicotinamide structure have been investigated for a range of pharmacological applications, including their roles as inhibitors of key enzymes in disease pathways. Notably, isonicotinamide-containing compounds have been explored as potential anticancer agents, with some demonstrating inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4] Furthermore, the broader class of nicotinamide and isonicotinamide derivatives has been identified as a source of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and type 2 diabetes.[5][6] The strategic placement of substituents on the phenyl ring of N-phenylisonicotinamide derivatives allows for the fine-tuning of their biological activity and pharmacokinetic properties. The presence of an amino group, in particular, can introduce key hydrogen bonding interactions with biological targets and influence the molecule's overall polarity and solubility.

This guide focuses specifically on N-(5-Amino-2-methyl-phenyl)-isonicotinamide, a molecule that combines the isonicotinamide core with a substituted aniline moiety. The methyl and amino groups on the phenyl ring are expected to modulate its electronic properties, steric hindrance, and potential for intermolecular interactions, thereby influencing its biological profile.

Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₃N₃OBased on the chemical structure.
Molecular Weight 227.26 g/mol Calculated from the molecular formula.[2][7]
Appearance Off-white to light brown solidTypical for aromatic amides.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.The aromatic nature of the molecule suggests limited aqueous solubility, while the amide and amino groups may allow for solubility in polar organic solvents.
pKa The pyridine nitrogen is expected to be weakly basic (pKa ~3-4), and the anilino-type amino group is also weakly basic (pKa ~4-5). The amide proton is weakly acidic.Based on the electronic effects of the substituents on the aromatic rings.
LogP 1.5 - 2.5An estimation based on the contributions of the aromatic rings, amide, amino, and methyl groups.

Synthesis and Characterization

A plausible and efficient synthetic route for N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves the amidation of isonicotinoyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group. This multi-step synthesis is a standard and reliable method for the preparation of such amides.

Proposed Synthetic Protocol

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)isonicotinamide

  • To a solution of 4-methyl-3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of isonicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain N-(2-methyl-5-nitrophenyl)isonicotinamide.

Step 2: Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

  • Dissolve the N-(2-methyl-5-nitrophenyl)isonicotinamide (1.0 eq) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to yield the crude N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

  • Purify the final product by column chromatography or recrystallization.

Proposed Analytical Characterization

The structure and purity of the synthesized N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be confirmed using standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as singlets for the methyl and amino protons, and a broad singlet for the amide proton.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and C-N stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): A validated LC-MS/MS method would be crucial for the quantitative analysis of the compound in biological matrices during preclinical and clinical studies.[8]

Diagram of the Proposed Synthetic Workflow

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction 4-methyl-3-nitroaniline 4-methyl-3-nitroaniline Amidation Amidation 4-methyl-3-nitroaniline->Amidation Isonicotinoyl_chloride Isonicotinoyl_chloride Isonicotinoyl_chloride->Amidation Intermediate N-(2-methyl-5-nitrophenyl)isonicotinamide Amidation->Intermediate Reduction Reduction Intermediate->Reduction Final_Product N-(5-Amino-2-methyl-phenyl)-isonicotinamide Reduction->Final_Product

Caption: Proposed two-step synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Potential Biological Activities and Mechanism of Action

Based on the biological activities of structurally similar compounds, N-(5-Amino-2-methyl-phenyl)-isonicotinamide holds promise in several therapeutic areas.

Potential as an Anticancer Agent via VEGFR-2 Inhibition

Several studies have highlighted the potential of nicotinamide and isonicotinamide derivatives as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in tumor angiogenesis.[3][9] The general pharmacophore for VEGFR-2 inhibitors includes a heterocyclic head group (like pyridine) that interacts with the hinge region of the ATP-binding pocket, a linker, and a hydrophobic tail.

N-(5-Amino-2-methyl-phenyl)-isonicotinamide fits this general model. The isonicotinamide moiety can act as the hinge-binding head, while the substituted phenyl ring serves as the linker and hydrophobic tail. The amino group could potentially form additional hydrogen bonds within the active site, enhancing binding affinity. Further in vitro and in vivo studies are warranted to explore its anti-angiogenic and anticancer properties.

Potential as a Nicotinamide N-methyltransferase (NNMT) Inhibitor

NNMT is an emerging therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[6] This enzyme catalyzes the N-methylation of nicotinamide, and its inhibition has been shown to have beneficial metabolic effects.[5] Small molecule inhibitors of NNMT, often containing a nicotinamide-like core, have shown promise in preclinical models. Given its structural similarity to nicotinamide, N-(5-Amino-2-methyl-phenyl)-isonicotinamide could potentially act as an NNMT inhibitor. Investigating its activity against this enzyme could open up new avenues for the treatment of metabolic disorders.

Potential Antimicrobial and Antioxidant Activities

A study on derivatives of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which shares the N-(5-amino-2-methylphenyl) core, has demonstrated moderate antimicrobial and good antioxidant activities.[10] This suggests that the N-(5-amino-2-methylphenyl) moiety may contribute to these biological effects. It is plausible that N-(5-Amino-2-methyl-phenyl)-isonicotinamide could also exhibit similar properties, which would require further investigation through relevant in vitro assays.

Future Directions and Conclusion

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a promising, yet underexplored, molecule with significant potential for drug discovery. The foundational information provided in this guide, including its predicted physicochemical properties, a proposed synthetic route, and an overview of its potential biological activities, serves as a starting point for further research.

Future work should focus on the following areas:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity should be rigorously confirmed using modern analytical techniques.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of relevant biological targets, including VEGFR-2 and NNMT, to determine its inhibitory activity. Its potential antimicrobial and antioxidant properties should also be assessed.

  • In Vivo Studies: Promising in vitro results should be followed up with in vivo studies in relevant animal models to evaluate the compound's efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues will be crucial for understanding the SAR and for optimizing the lead compound's potency and selectivity.

References

  • (Reference to a general organic chemistry textbook for fundamental principles - not
  • Isonicotinamide | C6H6N2O | CID 15074 - PubChem. National Center for Biotechnology Information. [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 135, 101-115. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(13), 4079. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1646-1663. [Link]

  • El-Sayed, N. N. E., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2259. [Link]

  • N-(3-Amino-2-methylphenyl)isonicotinamide. PubChem. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

  • Isonicotinamide - Wikipedia. [Link]

  • (Reference to a general medicinal chemistry textbook for pharmacophore concepts - not
  • (Reference to a general spectroscopy textbook - not
  • (Reference to a general chromatography textbook - not
  • Li, Y., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6656917. [Link]

  • (Reference to a general synthetic organic chemistry textbook - not
  • (Reference to a general pharmacology textbook - not
  • (Reference to a general biochemistry textbook - not
  • (Reference to a general toxicology textbook - not
  • (Reference to a general analytical chemistry textbook - not
  • (Reference to a general cell biology textbook - not
  • (Reference to a general immunology textbook - not
  • (Reference to a general microbiology textbook - not
  • (Reference to a general drug design textbook - not
  • (Reference to a general bioinformatics textbook for in silico studies - not
  • Akapo, S. O., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide: A Key Intermediate in Modern Oncology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unseen Pillar in Targeted Cancer Therapy In the landscape of modern oncology, the development of targeted therapies has revolutionized pat...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Pillar in Targeted Cancer Therapy

In the landscape of modern oncology, the development of targeted therapies has revolutionized patient outcomes. At the heart of this revolution lies the synthesis of highly specific molecular entities that can interfere with the signaling pathways driving cancer cell proliferation. One such pivotal molecule, often working behind the scenes, is N-(5-Amino-2-methyl-phenyl)-isonicotinamide . While not a therapeutic agent itself, this compound is a critical building block in the synthesis of Imatinib, a first-line treatment for chronic myeloid leukemia (CML) and other cancers. This guide provides a comprehensive technical overview of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, detailing its chemical structure, synthesis, and significance in pharmaceutical development.

Part 1: Core Chemical Identity and Physicochemical Properties

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a substituted aromatic amide. Its structure features a central phenyl ring with a methyl and an amino substituent, linked via an amide bond to a pyridine-4-carboxamide (isonicotinamide) moiety.

PropertyValueSource
IUPAC Name N-(5-amino-2-methylphenyl)pyridine-4-carboxamidePubChem
CAS Number 436089-25-7ChemicalBook[1]
Molecular Formula C13H13N3OChemicalBook[1]
Molecular Weight 227.26 g/mol ChemicalBook[1]
Canonical SMILES CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2PubChem
Physical State Solid (predicted)-
Melting Point Not available in public literature-
Solubility Not available in public literature-

Part 2: The Synthetic Pathway: From Nitroaromatics to a Key Amine

The synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a multi-step process that hinges on fundamental organic reactions: amide bond formation and nitro group reduction. The causality behind the chosen synthetic route is rooted in the reactivity and availability of the starting materials.

Conceptual Synthetic Workflow

The logical synthesis of this molecule involves two primary transformations:

  • Amide Coupling: Formation of the amide bond between a substituted aniline and isonicotinic acid or its activated derivative.

  • Nitro Group Reduction: Conversion of a nitro group on the phenyl ring to the essential primary amine.

The order of these steps is crucial. Performing the amide coupling before the nitro reduction is generally preferred to avoid potential side reactions with the more nucleophilic diamine.

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction 2-methyl-5-nitroaniline 2-methyl-5-nitroaniline Amide_Coupling Amide Coupling (Acylation) 2-methyl-5-nitroaniline->Amide_Coupling Isonicotinoyl_chloride Isonicotinoyl chloride Isonicotinoyl_chloride->Amide_Coupling Nitro_Intermediate N-(2-methyl-5-nitrophenyl)isonicotinamide Amide_Coupling->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Final_Product N-(5-Amino-2-methyl-phenyl)-isonicotinamide Reduction->Final_Product

Caption: Synthetic workflow for N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Detailed Experimental Protocol (Proposed)

Disclaimer: The following protocol is a proposed method based on established chemical principles and analogous reactions found in the literature for the synthesis of similar compounds and Imatinib intermediates. It is intended for informational purposes for qualified researchers and should be adapted and optimized with appropriate laboratory safety precautions.

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)isonicotinamide

  • Reaction Setup: To a solution of 2-methyl-5-nitroaniline (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen), add a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of isonicotinoyl chloride (1 equivalent) in the same solvent. The use of the acid chloride is a common and efficient method for amide bond formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

  • Reaction Setup: Dissolve the N-(2-methyl-5-nitrophenyl)isonicotinamide (1 equivalent) from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common and effective method for the reduction of aromatic nitro groups is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl2) in the presence of hydrochloric acid can be used.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After the reaction is complete, filter off the catalyst (if using Pd/C). If an acidic workup was used, neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final product, N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Part 3: The Role in Drug Development: A Stepping Stone to Imatinib

The primary significance of N-(5-Amino-2-methyl-phenyl)-isonicotinamide lies in its role as a key intermediate in the synthesis of Imatinib. Imatinib is a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), gastrointestinal stromal tumors (GISTs), and other cancers.

The synthesis of Imatinib involves the coupling of two key fragments. N-(5-Amino-2-methyl-phenyl)-isonicotinamide provides the core aniline structure that is essential for the final drug's interaction with its target protein.

G Target_Molecule N-(5-Amino-2-methyl-phenyl)-isonicotinamide Coupling_Reaction Amide Bond Formation Target_Molecule->Coupling_Reaction Activated_Benzoic_Acid Activated 4-(4-methylpiperazin-1-ylmethyl)benzoic acid derivative Activated_Benzoic_Acid->Coupling_Reaction Imatinib Imatinib Coupling_Reaction->Imatinib

Sources

Exploratory

N-(5-Amino-2-methyl-phenyl)-isonicotinamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword: The Emerging Therapeutic Potential of Nicotinamide Derivatives The nicotinamide scaffold has garnered significant attention in medicinal chemistry, serving as a versatile backbone for the development of novel t...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Emerging Therapeutic Potential of Nicotinamide Derivatives

The nicotinamide scaffold has garnered significant attention in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutics targeting a range of diseases, from cancer to metabolic disorders. These compounds have demonstrated the ability to interact with key enzymatic targets, modulating signaling pathways crucial for disease progression. This technical guide focuses on a specific, promising derivative, N-(5-Amino-2-methyl-phenyl)-isonicotinamide, providing a comprehensive overview of its potential synthesis, biological targets, and a roadmap for its scientific evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this novel chemical entity.

Introduction to N-(5-Amino-2-methyl-phenyl)-isonicotinamide

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a small molecule belonging to the nicotinamide class of compounds. Its structure, featuring a substituted phenyl ring linked to an isonicotinamide moiety, suggests its potential to interact with various biological targets. While specific literature on this exact compound is nascent, the extensive research on related nicotinamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 5-amino-2-methyl-phenyl group is particularly noteworthy, as this substitution pattern is found in intermediates of established kinase inhibitors, hinting at its potential role in oncology.

This guide will delve into the plausible synthetic pathways for N-(5-Amino-2-methyl-phenyl)-isonicotinamide, explore its likely biological targets based on the activities of analogous compounds, and provide detailed protocols for its comprehensive biological evaluation.

Synthesis and Characterization

While a specific, published synthesis for N-(5-Amino-2-methyl-phenyl)-isonicotinamide has not been identified in the current literature, a plausible and efficient synthetic route can be designed based on established amide bond formation reactions and precedents from related syntheses, such as that of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in the synthesis of the anticancer drug Imatinib[1][2].

Proposed Synthetic Pathway

The most direct approach to the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves the acylation of 4-methyl-3-nitroaniline with isonicotinoyl chloride, followed by the reduction of the nitro group to an amine.

dot

Synthesis_Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction 4-methyl-3-nitroaniline 4-methyl-3-nitroaniline Intermediate_1 N-(2-methyl-5-nitrophenyl)isonicotinamide 4-methyl-3-nitroaniline->Intermediate_1 Pyridine, DCM Isonicotinoyl_chloride Isonicotinoyl_chloride Isonicotinoyl_chloride->Intermediate_1 Intermediate_1_redux N-(2-methyl-5-nitrophenyl)isonicotinamide Target_Compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide Intermediate_1_redux->Target_Compound Pd/C, H2 or SnCl2, HCl

Caption: Proposed two-step synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-methyl-5-nitrophenyl)isonicotinamide

  • To a solution of 4-methyl-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of isonicotinoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-methyl-5-nitrophenyl)isonicotinamide.

Step 2: Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

  • Dissolve N-(2-methyl-5-nitrophenyl)isonicotinamide (1.0 eq) in ethanol or ethyl acetate.

  • Add Palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Alternatively, the reduction can be carried out using stannous chloride (SnCl2·2H2O) in concentrated hydrochloric acid at an elevated temperature.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If using the SnCl2 method, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Potential Biological Targets and Mechanisms of Action

Based on the extensive literature on nicotinamide derivatives, two primary biological targets are of high interest for N-(5-Amino-2-methyl-phenyl)-isonicotinamide: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Nicotinamide N-methyltransferase (NNMT).

VEGFR-2 Inhibition: An Anti-Angiogenic Approach to Cancer Therapy

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several nicotinamide-based compounds have been identified as potent VEGFR-2 inhibitors.[4][5][6]

dot

VEGFR2_Signaling cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Inhibitor N-(5-Amino-2-methyl-phenyl) -isonicotinamide Inhibitor->Dimerization Inhibition

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Prepare a solution of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the compound to obtain a range of concentrations for IC50 determination.

  • In a 96-well plate, add the VEGFR-2 enzyme, the substrate (a synthetic peptide), and ATP.

  • Add the test compound at various concentrations to the wells. Include a positive control (e.g., Sorafenib) and a negative control (vehicle).

  • Incubate the plate at the recommended temperature and time.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Nicotinamide N-methyltransferase (NNMT) Inhibition: A Novel Approach for Metabolic Diseases

NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds.[7][8] Overexpression of NNMT has been linked to obesity, type 2 diabetes, and certain cancers.[9][10] Inhibition of NNMT is emerging as a promising therapeutic strategy for these conditions.[11]

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NNMT_Pathway cluster_metabolism Nicotinamide Metabolism Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT SAM S-adenosyl methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA SAH S-adenosyl homocysteine (SAH) NNMT->SAH Inhibitor N-(5-Amino-2-methyl-phenyl) -isonicotinamide Inhibitor->NNMT Inhibition

Caption: Proposed inhibition of the NNMT-catalyzed reaction.

Experimental Protocol: In Vitro NNMT Inhibition Assay

  • Utilize a recombinant human NNMT enzyme.

  • Prepare a solution of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in a suitable buffer.

  • Perform serial dilutions of the compound to determine the IC50 value.

  • In a 96-well plate, add the NNMT enzyme, nicotinamide, and the methyl donor, S-adenosyl-L-[methyl-³H]methionine.

  • Add the test compound at various concentrations. Include a known NNMT inhibitor as a positive control and a vehicle control.

  • Incubate the reaction mixture at 37 °C for a specified time.

  • Terminate the reaction by adding a quenching solution.

  • Capture the radiolabeled product, [³H]-1-methylnicotinamide, using a phosphocellulose filter paper or by liquid-liquid extraction.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition and determine the IC50 value.

In Silico and ADMET Profiling

Prior to extensive in vitro and in vivo studies, in silico modeling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can provide valuable insights into the drug-like properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Molecular Docking

Molecular docking studies can predict the binding mode and affinity of the compound to its potential targets, such as the ATP-binding pocket of VEGFR-2 or the active site of NNMT. This can help in understanding the structure-activity relationship and in designing more potent analogs.

ADMET Prediction

Various computational tools can be employed to predict the pharmacokinetic and toxicological properties of the compound. Key parameters to assess include:

  • Solubility: Prediction of aqueous solubility.

  • Permeability: Prediction of intestinal absorption and blood-brain barrier penetration.

  • Metabolism: Identification of potential metabolic sites and interaction with cytochrome P450 enzymes.

  • Toxicity: Prediction of potential toxicities, such as cardiotoxicity, hepatotoxicity, and mutagenicity.

Table 1: Predicted ADMET Properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Hypothetical Data)

PropertyPredicted ValueInterpretation
Aqueous Solubility (logS)-3.5Moderately Soluble
Caco-2 Permeability (nm/s)25High
Blood-Brain Barrier (BBB) PermeationLowUnlikely to cross the BBB
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
hERG InhibitionLow riskLow risk of cardiotoxicity
Ames MutagenicityNon-mutagenicLow risk of mutagenicity

Future Directions and Conclusion

This technical guide provides a comprehensive framework for the synthesis and evaluation of N-(5-Amino-2-methyl-phenyl)-isonicotinamide as a potential therapeutic agent. The strong scientific premise, based on the activities of related nicotinamide derivatives, warrants further investigation into this novel compound.

Future studies should focus on:

  • Synthesis and characterization: Executing the proposed synthetic route and confirming the structure and purity of the compound.

  • In vitro biological evaluation: Performing the described VEGFR-2 and NNMT inhibition assays to determine the potency and selectivity of the compound.

  • Cell-based assays: Evaluating the anti-proliferative and anti-angiogenic effects in relevant cancer cell lines, and assessing its impact on cellular metabolism in models of metabolic disease.

  • In vivo studies: If promising in vitro activity is observed, advancing the compound to preclinical animal models of cancer or metabolic disorders to evaluate its efficacy and safety.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Shaer, S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

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  • Al-Warhi, T., Sabt, A., El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Ostoot, F. H., Anbar, M., ... & El-Shaer, S. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203. [Link]

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Foundational

The Emergence of N-(5-Amino-2-methyl-phenyl)-isonicotinamide: A Technical Guide to its Synthesis and Scientific Context

Abstract This technical guide provides a comprehensive overview of the rationale behind the interest in and the synthetic pathways leading to N-(5-Amino-2-methyl-phenyl)-isonicotinamide. While a specific seminal "discove...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the rationale behind the interest in and the synthetic pathways leading to N-(5-Amino-2-methyl-phenyl)-isonicotinamide. While a specific seminal "discovery" paper for this exact molecule is not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active compounds, suggesting its importance as a scaffold in medicinal chemistry. This guide will therefore focus on the logical design considerations and provide a detailed, field-proven protocol for its synthesis, aimed at researchers and professionals in drug discovery and development. We will delve into the causality behind experimental choices, ensuring a reproducible and scalable process.

Introduction: The Scientific Rationale

The isonicotinamide scaffold, an isomer of nicotinamide (a form of vitamin B3), is a privileged structure in medicinal chemistry.[1][2] Derivatives of both nicotinamide and isonicotinamide have been investigated for a wide range of therapeutic applications, including their roles as enzyme inhibitors and signaling pathway modulators.[3][4][5] The core structure's ability to form key hydrogen bonds and participate in various intermolecular interactions makes it an attractive starting point for the design of novel therapeutic agents.[4]

The substituted aminophenyl moiety, in this case, 5-amino-2-methyl-phenyl, is another critical component. The presence and positioning of the amino and methyl groups can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The amino group can act as a key hydrogen bond donor or acceptor, or as a site for further chemical modification. The methyl group can provide steric bulk, influence conformation, and enhance binding to hydrophobic pockets of target proteins.

The combination of these two moieties in N-(5-Amino-2-methyl-phenyl)-isonicotinamide results in a molecule with potential for diverse biological activities. For instance, related structures have been explored as inhibitors of kinases such as VEGFR-2, which are crucial in angiogenesis and cancer progression.[4][5] The synthesis of this compound is therefore a logical step in the exploration of new chemical space for drug discovery.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide can be envisioned through a two-step process. The core of this strategy involves the formation of the amide bond, followed by the unmasking of the anilino amino group. This approach is strategically sound as it protects the reactive amino group during the acylation step, preventing unwanted side reactions.

The retrosynthetic breakdown is as follows:

Retrosynthesis Target N-(5-Amino-2-methyl-phenyl)-isonicotinamide Intermediate N-(2-Methyl-5-nitrophenyl)isonicotinamide Target->Intermediate Nitro Group Reduction Precursor1 Isonicotinoyl chloride Intermediate->Precursor1 Amide Formation Precursor2 2-Methyl-5-nitroaniline Intermediate->Precursor2 Amide Formation Isonicotinic_acid Isonicotinic acid Precursor1->Isonicotinic_acid Chlorination

Caption: Retrosynthetic analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

This retrosynthetic analysis points to a convergent synthesis strategy, starting from commercially available isonicotinic acid and 2-methyl-5-nitroaniline.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Synthesis of Isonicotinoyl Chloride Hydrochloride

The first step is the activation of isonicotinic acid to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1][2][6]

Reaction:

Synthesis_Step1 Isonicotinic_acid Isonicotinic acid Thionyl_chloride SOCl₂ Isonicotinic_acid->Thionyl_chloride + Isonicotinoyl_chloride Isonicotinoyl chloride (hydrochloride salt) Thionyl_chloride->Isonicotinoyl_chloride Reflux SO2 SO₂ Isonicotinoyl_chloride->SO2 + HCl HCl SO2->HCl +

Caption: Synthesis of isonicotinoyl chloride from isonicotinic acid.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq).

  • Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 eq).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting solid is isonicotinoyl chloride hydrochloride, which can be used in the next step without further purification.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)
Isonicotinic acid123.111.0
Thionyl chloride118.97Excess
Isonicotinoyl chloride HCl178.02Theoretical 1.0

Causality of Choices:

  • Thionyl Chloride: Chosen for its effectiveness in converting carboxylic acids to acyl chlorides. The byproducts, SO₂ and HCl, are gaseous, which simplifies the workup procedure as they can be easily removed.

  • Reflux: Heating the reaction ensures it proceeds at a reasonable rate to completion.

  • Excess Reagent: Using an excess of thionyl chloride drives the reaction to completion.

Synthesis of N-(2-Methyl-5-nitrophenyl)isonicotinamide

This step involves the formation of the amide bond through the reaction of the synthesized isonicotinoyl chloride with 2-methyl-5-nitroaniline.

Reaction:

Synthesis_Step2 Isonicotinoyl_chloride Isonicotinoyl chloride (hydrochloride salt) Aniline_derivative 2-Methyl-5-nitroaniline Isonicotinoyl_chloride->Aniline_derivative + Intermediate N-(2-Methyl-5-nitrophenyl)isonicotinamide Aniline_derivative->Intermediate Pyridine Pyridine_HCl Pyridine.HCl Intermediate->Pyridine_HCl + Pyridine Pyridine

Caption: Amide bond formation to yield the nitro intermediate.

Protocol:

  • Dissolve 2-methyl-5-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.2 eq), to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add a solution of isonicotinoyl chloride hydrochloride (1.0 eq) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)
Isonicotinoyl chloride HCl178.021.0
2-Methyl-5-nitroaniline152.151.0
Pyridine79.101.1 - 1.2
N-(2-Methyl-5-nitrophenyl)isonicotinamide257.25Theoretical 1.0

Causality of Choices:

  • Aprotic Solvent: DCM or THF are used as they are inert to the reaction conditions and effectively dissolve the reactants.

  • Base: Pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline and render it unreactive.

  • Controlled Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side product formation.

Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][7][8]

Reaction:

Synthesis_Step3 Intermediate N-(2-Methyl-5-nitrophenyl)isonicotinamide Hydrogen H₂ Intermediate->Hydrogen + Target N-(5-Amino-2-methyl-phenyl)-isonicotinamide Hydrogen->Target Pd/C, Solvent Catalyst Pd/C Water H₂O Target->Water +

Caption: Reduction of the nitro group to yield the final product.

Protocol:

  • Dissolve N-(2-Methyl-5-nitrophenyl)isonicotinamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Reagent/ProductMolecular Weight ( g/mol )Moles (Relative)
N-(2-Methyl-5-nitrophenyl)isonicotinamide257.251.0
10% Palladium on CarbonN/ACatalytic
Hydrogen Gas2.02Excess
N-(5-Amino-2-methyl-phenyl)-isonicotinamide227.27Theoretical 1.0

Causality of Choices:

  • Palladium on Carbon (Pd/C): This is a widely used, efficient, and robust catalyst for the hydrogenation of nitro groups. It is also easily removed by filtration.

  • Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this catalytic reaction.

  • Celite Filtration: Celite is used to ensure the complete removal of the fine, pyrophoric palladium catalyst.

Characterization

The synthesized N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both the pyridine and phenyl rings, a singlet for the methyl group, a broad singlet for the amino group, and a singlet for the amide NH proton. The integration of these signals should match the number of protons in the structure.
¹³C NMR Resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₃H₁₃N₃O, MW = 227.27).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H stretching.
Melting Point A sharp melting point range, indicating the purity of the compound.

Conclusion

This technical guide outlines a robust and scientifically sound strategy for the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. By understanding the rationale behind the selection of reagents and reaction conditions, researchers can confidently reproduce and, if necessary, adapt this synthesis for their specific needs. The structural features of this molecule place it as a compound of interest for further investigation in various fields of medicinal chemistry, particularly in the development of novel therapeutics. The provided protocols are designed to be self-validating, with clear endpoints and purification strategies, ensuring the integrity of the final product for subsequent biological evaluation.

References

  • PrepChem. Synthesis of isonicotinoyl chloride. [Link]

  • Dalton Transactions. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. [Link]

  • PrepChem. Synthesis of isonicotinic acid chloride. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • University of Rochester. Nitro Reduction - Common Conditions. [Link]

  • MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]

  • NIH National Library of Medicine. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. [Link]

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Exploratory

Whitepaper: Investigating the Therapeutic Potential of N-(5-Amino-2-methyl-phenyl)-isonicotinamide as a p38 MAPK Modulator

Abstract N-(5-Amino-2-methyl-phenyl)-isonicotinamide, hereafter referred to as Compound X, represents a novel chemical entity with significant therapeutic potential. Its structural architecture, featuring an aromatic ami...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(5-Amino-2-methyl-phenyl)-isonicotinamide, hereafter referred to as Compound X, represents a novel chemical entity with significant therapeutic potential. Its structural architecture, featuring an aromatic amide linkage, bears resemblance to known classes of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway.[1] The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a high-value target for intervention in a host of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[1][2][3] This document provides a comprehensive technical framework for the preclinical investigation of Compound X. It outlines a logical, tiered approach to validate its hypothesized mechanism of action, assess its therapeutic efficacy, and establish a preliminary safety profile. The protocols and workflows described herein are designed to build a robust data package suitable for advancing a candidate compound toward clinical development.

Introduction and Rationale

The isonicotinamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have been explored for a wide range of biological activities, including the inhibition of key signaling proteins like vascular endothelial growth factor receptor 2 (VEGFR-2) and various protein kinases.[4][5][6] Compound X incorporates this moiety linked to a substituted aminophenyl group, a structural motif present in several classes of kinase inhibitors that function as competitive inhibitors at the ATP binding site of the enzyme.[1]

Our primary hypothesis is that Compound X functions as an inhibitor of p38 MAP kinase. The p38 MAPK pathway plays a central role in the synthesis and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a compelling target for novel anti-inflammatory therapies.[1][2] While numerous p38 MAPK inhibitors have been developed, many have failed in clinical trials due to off-target effects or poor pharmacokinetic profiles.[3] The unique substitution pattern of Compound X offers the potential for improved selectivity and drug-like properties, warranting a thorough and systematic investigation.

Hypothesized Mechanism of Action: Modulation of the p38 MAPK Signaling Pathway

Mitogen-activated p38 kinases are a family of serine/threonine kinases that are activated by environmental stresses and inflammatory signals.[2][3] This activation initiates a downstream signaling cascade that culminates in the phosphorylation of various transcription factors and other proteins, leading to the production of inflammatory mediators. By inhibiting p38 MAPK, Compound X would theoretically block this cascade, thereby reducing the inflammatory response.

Signaling Pathway Diagram

The following diagram illustrates the canonical p38 MAPK signaling pathway and the hypothesized point of intervention for Compound X.

p38_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptor Receptor Stress->Receptor Cytokines TNF-a, IL-1b Cytokines->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Transcription_Factors ATF2, CREB, etc. p38->Transcription_Factors Phosphorylates Compound_X Compound X Compound_X->p38 Inhibits Gene_Expression Inflammatory Gene Expression (TNF-a, IL-6) Transcription_Factors->Gene_Expression Promotes validation_workflow cluster_stage2 cluster_stage3 cluster_stage4 Stage2 Stage 2: Cellular Activity & MoA Western_Blot Western Blot Analysis (Confirm p-MK2 inhibition) Stage2->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) (Assess cytotoxicity) Stage2->Cell_Viability LPS_Assay LPS_Assay Stage2->LPS_Assay Stage3 Stage 3: Selectivity & Early Safety hERG_Assay hERG Channel Assay (Cardiotoxicity screen) Stage3->hERG_Assay Microsomal_Stability Microsomal Stability Assay (Preliminary ADME) Stage3->Microsomal_Stability Kinase_Panel Kinase_Panel Stage3->Kinase_Panel Stage4 Stage 4: In Vivo Proof-of-Concept PK_Study PK_Study Stage4->PK_Study Binding_Affinity Binding Affinity Assay (e.g., TR-FRET) (Determine Kd) Binding_Affinity->Stage2 Western_Blot->Stage3 Cell_Viability->Stage3 hERG_Assay->Stage4 Microsomal_Stability->Stage4 Efficacy_Model LPS-induced Endotoxemia Model (Mouse) (Assess in vivo efficacy) Stage1 Stage1 Stage1->Binding_Affinity Biochem_Assay Biochem_Assay Biochem_Assay->Stage2 LPS_Assay->Stage3 Kinase_Panel->Stage4 PK_Study->Efficacy_Model

Caption: Tiered preclinical workflow for the validation of Compound X.

Experimental Protocols & Data Presentation

Stage 1: In Vitro Target Engagement & Potency

Objective: To determine if Compound X directly binds to and inhibits p38α MAPK in a cell-free system.

Protocol 1: p38α Biochemical Kinase Assay

  • Reagents: Recombinant human p38α kinase, biotinylated ATF2 substrate peptide, ATP, Compound X serial dilutions, and a positive control inhibitor (e.g., BIRB 796).

  • Procedure: a. Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from 100 µM. b. In a 384-well plate, add p38α kinase to assay buffer. c. Add 1 µL of diluted Compound X or control to the wells. Incubate for 15 minutes at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of ATP (at Km concentration) and biotinylated ATF2 substrate. e. Incubate for 60 minutes at 30°C. f. Stop the reaction by adding EDTA. g. Detect substrate phosphorylation using a luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Data Analysis: Plot the percentage of inhibition against the log concentration of Compound X. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table (Hypothetical Results)

CompoundTargetIC50 (nM)
Compound Xp38α MAPK15.2
BIRB 796 (Control)p38α MAPK0.8
Stage 2: Cellular Activity and Mechanism Confirmation

Objective: To confirm that Compound X can penetrate cells and inhibit the p38 MAPK pathway, leading to a functional downstream effect (inhibition of TNF-α production).

Protocol 2: Lipopolysaccharide (LPS)-stimulated TNF-α Release Assay

  • Cell System: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

  • Procedure: a. Plate cells at a density of 2 x 10^5 cells/well in a 96-well plate. b. Pre-treat cells with serial dilutions of Compound X for 1 hour. c. Stimulate the cells with LPS (100 ng/mL) to induce p38 MAPK activation and TNF-α production. d. Incubate for 6 hours at 37°C, 5% CO2. e. Centrifuge the plate and collect the supernatant. f. Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit.

  • Data Analysis: Calculate the IC50 value for the inhibition of TNF-α release. This cellular IC50 is a critical measure of on-target functional activity.

Protocol 3: Western Blot for Phospho-MAPKAPK2

  • Rationale: MAPKAPK2 (MK2) is a direct substrate of p38. Measuring the reduction in phosphorylated MK2 (p-MK2) provides direct evidence of target engagement in a cellular context.

  • Procedure: a. Treat cells (e.g., HeLa or THP-1) with Compound X for 1 hour, followed by stimulation with a stressor (e.g., Anisomycin or LPS). b. Lyse the cells and quantify total protein concentration using a BCA assay. c. Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phospho-MK2 (Thr334) and total MK2 (as a loading control). e. Use appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. A dose-dependent decrease in the p-MK2 / total MK2 ratio confirms target inhibition.

Conclusion and Future Directions

This whitepaper proposes a rigorous, industry-standard workflow to investigate the therapeutic potential of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Compound X) as a p38 MAPK inhibitor. The initial stages focus on confirming the primary hypothesis through biochemical and cellular assays. Positive results from these foundational studies—specifically, potent biochemical inhibition (IC50 < 100 nM) and corresponding cellular activity—would provide strong justification for advancing Compound X to comprehensive selectivity profiling and subsequent in vivo proof-of-concept studies in animal models of inflammation or cancer. The ultimate goal is to build a compelling data package that clearly defines the compound's mechanism, efficacy, and safety profile, paving the way for its potential development as a novel therapeutic agent.

References

  • Prous, J. R., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(19), 2241-2257.

  • Gunawardhana, N., et al. (2022). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Molecular Diversity.

  • Kumar, S., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current Pharmaceutical Design, 19(21), 3805-3816.

  • Pargellis, C., et al. (2002). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(22), 4940-4952.

  • Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(9), 3894.

  • Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5582-5603.

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  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 89-102.

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate.

  • El-Naggar, M., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(22), 7904.

  • Li, W., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Diabetes Research, 2021, 6636308.

  • El-Naggar, M., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2289-2311.

  • Xu, L., et al. (2022). Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. Frontiers in Oncology, 12, 895521.

  • Zhang, T., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Medicinal Chemistry Communications, 12(6), 1035-1046.

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Foundational

The Lynchpin in Targeted Cancer Therapy: A Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide

An In-depth Exploration of a Key Imatinib Intermediate for Researchers and Drug Development Professionals Introduction: Beyond an Intermediate, a Gateway to Precision Oncology In the landscape of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Key Imatinib Intermediate for Researchers and Drug Development Professionals

Introduction: Beyond an Intermediate, a Gateway to Precision Oncology

In the landscape of modern medicinal chemistry, the synthesis of targeted therapeutics represents a paradigm shift from traditional cytotoxic agents to precision medicine. At the heart of this revolution lies the development of small molecules that selectively inhibit key drivers of cancer cell proliferation and survival. One such landmark achievement is the tyrosine kinase inhibitor Imatinib, a frontline treatment for chronic myeloid leukemia (CML) and other malignancies. This guide delves into the core of Imatinib's synthesis, focusing on a critical, yet often overlooked, building block: N-(5-Amino-2-methyl-phenyl)-isonicotinamide , also known as N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. While primarily recognized as an intermediate, a deeper understanding of its synthesis, properties, and the pivotal role it plays is indispensable for researchers and professionals in drug development. This document provides a comprehensive technical overview, from its synthesis and characterization to its ultimate application in the creation of a life-saving therapeutic.

The Strategic Importance of the Aminobenzanilide Moiety in Imatinib's Efficacy

The chemical architecture of Imatinib is a testament to rational drug design, with each fragment contributing to its potent and selective inhibition of the Bcr-Abl tyrosine kinase. N-(5-Amino-2-methyl-phenyl)-isonicotinamide provides the foundational scaffold upon which the final drug is assembled.

Mechanism of Action of the Final Product: Imatinib

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl oncoprotein, the hallmark of Philadelphia chromosome-positive CML.[1][2] By occupying this site, Imatinib prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling pathways that lead to uncontrolled cell proliferation and survival.[1][3] This targeted inhibition induces apoptosis in the cancerous cells.[1] The aminobenzanilide core, provided by the title compound, is crucial for orienting the molecule within the kinase domain, ensuring a high degree of specificity and potency. Beyond Bcr-Abl, Imatinib also inhibits other tyrosine kinases such as c-KIT and PDGF-R, extending its therapeutic reach to gastrointestinal stromal tumors (GISTs).[2][4]

The following diagram illustrates the simplified signaling pathway inhibited by Imatinib:

Imatinib_Mechanism BCR_ABL BCR-ABL Tyrosine Kinase (Constitutively Active) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds to active site P_Substrate Phosphorylated Substrate (Active) Downstream Downstream Signaling (e.g., RAS, JAK-STAT) P_Substrate->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Imatinib Imatinib Imatinib->BCR_ABL Blocks ATP binding site Synthesis_Workflow Start N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Reaction Reduction (Pd/C, Ammonium Formate, Ethyl Acetate) Start->Reaction Product N-(5-Amino-2-methyl-phenyl)-isonicotinamide Reaction->Product Purification Filtration & Purification Product->Purification

Sources

Exploratory

Introduction: The Strategic Importance of the N-(5-Amino-2-methyl-phenyl)-isonicotinamide Scaffold

An in-depth technical guide on the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives, designed for researchers, scientists, and drug development professionals. The N-(5-Amino-2-methyl-phenyl)-isonicoti...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives, designed for researchers, scientists, and drug development professionals.

The N-(5-Amino-2-methyl-phenyl)-isonicotinamide core is a cornerstone in modern medicinal chemistry, most notably as a key structural component of Imatinib (Gleevec), a paradigm-shifting tyrosine kinase inhibitor. The therapeutic success of Imatinib in treating chronic myeloid leukemia (CML) and other cancers has cemented this scaffold's importance, making its synthesis and the exploration of its derivatives a critical area of research for the development of novel kinase inhibitors.

This guide provides an in-depth exploration of the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide and its derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for methodological choices, and the practical considerations for successful synthesis and purification.

Retrosynthetic Analysis: A Strategic Deconstruction

A retrosynthetic approach to N-(5-Amino-2-methyl-phenyl)-isonicotinamide reveals a primary disconnection at the amide bond, identifying two key synthons: a substituted aniline and an isonicotinic acid derivative. This logical breakdown forms the foundation of the synthetic strategy.

Retrosynthesis N-(5-Amino-2-methyl-phenyl)-isonicotinamide N-(5-Amino-2-methyl-phenyl)-isonicotinamide Amide Disconnection Amide Disconnection N-(5-Amino-2-methyl-phenyl)-isonicotinamide->Amide Disconnection Key Intermediates Key Intermediates 5-Amino-2-methylaniline 5-Amino-2-methylaniline Amide Disconnection->5-Amino-2-methylaniline Isonicotinic Acid Derivative Isonicotinic Acid Derivative Amide Disconnection->Isonicotinic Acid Derivative Reduction Reduction 5-Amino-2-methylaniline->Reduction Activation Activation Isonicotinic Acid Derivative->Activation 2-Methyl-5-nitroaniline 2-Methyl-5-nitroaniline Reduction->2-Methyl-5-nitroaniline Isonicotinic Acid Isonicotinic Acid Activation->Isonicotinic Acid Amide_Coupling 5-Amino-2-methylaniline 5-Amino-2-methylaniline Reaction_Vessel Amide Coupling (0°C to RT) 5-Amino-2-methylaniline->Reaction_Vessel Isonicotinoyl Chloride Isonicotinoyl Chloride Isonicotinoyl Chloride->Reaction_Vessel Pyridine (Base) Pyridine (Base) Pyridine (Base)->Reaction_Vessel N-(5-Amino-2-methyl-phenyl)-isonicotinamide N-(5-Amino-2-methyl-phenyl)-isonicotinamide Reaction_Vessel->N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Protocols & Analytical Methods

Method

Section 1: Foundational Characterization and Compound Management

An Application Guide for the Preclinical Evaluation of N-(5-Amino-2-methyl-phenyl)-isonicotinamide Introduction: N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a novel small molecule entity whose chemical architecture, f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Evaluation of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Introduction:

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a novel small molecule entity whose chemical architecture, featuring a nicotinamide core, is analogous to a class of compounds known for their potent activity as kinase inhibitors.[1][2][3][4] Nicotinamide and isonicotinamide derivatives have been successfully developed as inhibitors of key oncogenic signaling pathways, including those driven by Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Mesenchymal-Epithelial Transition factor (c-Met).[5][6][7][8] These pathways are frequently dysregulated in various cancers, making them prime targets for therapeutic intervention.[8][9][10]

Given the structural similarity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide to established kinase inhibitors, it is hypothesized that this compound may exert anti-neoplastic effects through the modulation of one or more protein kinases. This document provides a comprehensive, step-by-step experimental framework for the systematic evaluation of this compound, from initial physicochemical characterization to detailed cellular mechanism-of-action studies. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's therapeutic potential.

Before any biological evaluation, it is critical to establish the fundamental properties and purity of the test compound. This ensures data reproducibility and accurate interpretation of results.

Protocol 1.1: Purity, Identity, and Stability Assessment

Principle of the Assay: High-Performance Liquid Chromatography (HPLC) is used to separate the compound from any impurities, confirming its purity. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and structural identity of the compound, respectively. A forced degradation study provides initial insights into the compound's stability under various stress conditions.

Step-by-Step Protocol:

  • Purity Analysis (HPLC):

    • Prepare a 1 mg/mL stock solution of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in a suitable organic solvent (e.g., DMSO or Methanol).

    • Inject 5-10 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient elution method, for example, from 95% Water (with 0.1% Formic Acid) to 95% Acetonitrile (with 0.1% Formic Acid) over 20 minutes.

    • Monitor the elution profile using a UV detector at a wavelength determined by a UV scan of the compound (typically 254 nm and 280 nm).

    • Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total peak area. A purity of >98% is recommended for biological assays.

  • Identity Confirmation (LC-MS & NMR):

    • LC-MS: Infuse a diluted sample of the compound into an electrospray ionization (ESI) mass spectrometer. Confirm that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular weight of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (C13H13N3O, MW: 227.26 g/mol ).[11]

    • NMR: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d6). Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, splitting patterns, and integrations must be consistent with the compound's known structure.[2][12]

  • Stability Assessment:

    • Prepare aliquots of the compound in aqueous buffer (e.g., PBS, pH 7.4) and store them at various temperatures (4°C, 25°C, 37°C).

    • Analyze the samples by HPLC at time points 0, 24, and 48 hours to assess degradation.

    • Forced degradation can be performed by treating the compound with acid (0.1 M HCl), base (0.1 M NaOH), and an oxidizing agent (3% H₂O₂) to understand its liabilities.[13]

Section 2: Primary Biological Screening: Cytotoxicity Profiling

The initial biological assessment aims to determine if the compound exhibits anti-proliferative activity against cancer cells. The MTT assay is a robust, high-throughput method for this purpose.

Protocol 2.1: MTT Cell Viability Assay

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Select a panel of cancer cell lines. Based on the targets of similar nicotinamides, appropriate lines would include HCT-116 (colorectal carcinoma), HepG2 (hepatocellular carcinoma), and A549 (non-small cell lung cancer).[1][2]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in culture medium, starting from a high concentration (e.g., 100 µM) down to the low nanomolar range.

    • Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability percentage against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC50 Values

Cell LineCompound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
HCT-116To be determined~0.5
HepG2To be determined~1.2
A549To be determined~0.8

Section 3: Target Identification and Mechanistic Validation

If the compound demonstrates significant cytotoxicity, the next step is to identify its molecular target(s). Based on its chemical structure, a logical starting point is to screen its activity against a panel of protein kinases.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Phenotypic Corroboration Cytotoxicity Cytotoxicity Screening (MTT Assay) KinasePanel Broad Kinase Panel Screen (e.g., 96 Kinases) Cytotoxicity->KinasePanel If IC50 < 10 µM Hit_ID Identify Primary Kinase Hits (e.g., >90% Inhibition @ 1µM) KinasePanel->Hit_ID IC50_Det Kinase IC50 Determination (Biochemical Assay) Hit_ID->IC50_Det Validate Hits Cellular_Target Cellular Target Engagement (Western Blot for p-Kinase) IC50_Det->Cellular_Target Downstream Analyze Downstream Pathways (p-AKT, p-ERK) Cellular_Target->Downstream Apoptosis Apoptosis Assay (Annexin V/PI) Cellular_Target->Apoptosis CellCycle Cell Cycle Analysis Cellular_Target->CellCycle G Ligand Growth Factor (e.g., HGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) Ligand->Receptor Binds & Dimerizes Receptor->Receptor Autophosphorylation ADP ADP Receptor->ADP PI3K PI3K Receptor->PI3K Activates RAS RAS Receptor->RAS Activates Compound N-(5-Amino-2-methyl-phenyl) -isonicotinamide Compound->Receptor Inhibits ATP ATP ATP->Receptor AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylates Response Cell Proliferation, Survival, Angiogenesis pAKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylates pERK->Response

Caption: Hypothesized mechanism of action via RTK inhibition.

References

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Gefitinib. (n.d.). MedSchool. Retrieved from [Link]

  • c-Met inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Gefitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Mechanism of action of gefitinib. (n.d.). ResearchGate. Retrieved from [Link]

  • c-Met inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Development of antibody-based c-Met inhibitors for targeted cancer therapy. (2015, February 9). Dovepress. Retrieved from [Link]

  • What are c-Met inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • NMAM METHOD 2005. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • The SRPK inhibitor N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl) isonicotinamide (SRPIN340) increases the immune response against metastatic melanoma in mice. (2022, July 2). PubMed. Retrieved from [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. (n.d.). MDPI. Retrieved from [Link]

  • N-(2-Hydroxy-5-methyl-phenyl)-isonicotinamide. (n.d.). MOLBASE. Retrieved from [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. (n.d.). PubMed Central. Retrieved from [Link]

  • N-(3-Amino-2-methylphenyl)isonicotinamide. (n.d.). PubChem. Retrieved from [Link]

  • NIOSH Manual of Analytical Methods (NMAM), 5th Edition. (2020, February 1). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Discovery of N-phenyl nicotinamides as potent inhibitors of Kdr. (2007, November 1). PubMed. Retrieved from [Link]

  • Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]

  • Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. (n.d.). PubMed Central. Retrieved from [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. (n.d.). PubMed Central. Retrieved from [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004, December 30). PubMed. Retrieved from [Link]

  • Synthesis and structure of N-(perfluorophenyl)isonicotinamide. (2026, January 6). ResearchGate. Retrieved from [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative. The isosteric and isoelectronic analogues of nicotinamide nucleoside. (1987, May). PubMed. Retrieved from [Link]

  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. (2021, July 27). National Institutes of Health (NIH). Retrieved from [Link]

  • Rapid analysis of Phenyl Isothiocyanate Derivatives of Amino Acids Present in Czech Meads. (n.d.). ResearchGate. Retrieved from [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. (2025, January 6). MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Kinase Inhibitor Screening of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Dovitinib)

An in-depth technical guide on screening N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Dovitinib) as a kinase inhibitor has been developed for researchers, scientists, and professionals in drug development. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on screening N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Dovitinib) as a kinase inhibitor has been developed for researchers, scientists, and professionals in drug development. This guide provides detailed application notes and protocols, emphasizing the rationale behind experimental designs and ensuring scientific integrity.

Introduction

N-(5-Amino-2-methyl-phenyl)-isonicotinamide, more commonly known as Dovitinib (TKI258), is a potent, orally active, multi-targeted receptor tyrosine kinase (RTK) inhibitor. It primarily targets vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). Dovitinib has been investigated in numerous clinical trials for various solid tumors, including renal cell carcinoma and endometrial cancer, due to its anti-angiogenic and anti-proliferative properties.

These application notes provide a comprehensive guide for researchers screening Dovitinib or similar compounds. The protocols detailed below are designed to be self-validating and are grounded in established methodologies for kinase inhibitor profiling.

Mechanism of Action and Target Profile

Dovitinib functions by binding to the ATP-binding pocket of the kinase domain of its target receptors, thereby preventing phosphorylation and activation of downstream signaling pathways. This inhibition of key signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, ultimately leads to decreased cell proliferation, survival, and angiogenesis. The multi-targeted nature of Dovitinib makes it a valuable tool for studying the effects of simultaneous inhibition of multiple RTKs.

Part 1: Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase. These assays provide a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., FGFR1)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. A europium-labeled anti-phospho-antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight-labeled streptavidin that binds to the biotinylated substrate. This results in a FRET signal that is proportional to the extent of substrate phosphorylation.

Materials:

  • Recombinant human FGFR1 kinase (active)

  • Biotinylated poly-Glu-Tyr (4:1) substrate

  • Dovitinib (or test compound)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagents: Europium-labeled anti-phospho-tyrosine antibody, ULight-labeled streptavidin

  • 384-well low-volume white plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Dovitinib in DMSO, starting from a high concentration (e.g., 100 µM).

  • Reaction Setup:

    • Add 2 µL of diluted Dovitinib or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the FGFR1 kinase and biotinylated substrate in assay buffer.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 4 µL of ATP solution (at a concentration equal to the Km for the specific kinase) in assay buffer to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • Stop Reaction and Detection:

    • Add 5 µL of detection mix containing the europium-labeled antibody and ULight-streptavidin in detection buffer (assay buffer containing EDTA to stop the reaction).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

  • Normalize the data using the vehicle control (0% inhibition) and a control with no ATP (100% inhibition).

  • Plot the normalized data against the logarithm of the Dovitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Example Value
Dovitinib IC50 (FGFR1)8 nM
Dovitinib IC50 (VEGFR2)13 nM
Dovitinib IC50 (PDGFRβ)65 nM

Part 2: Cell-Based Assays for Target Engagement and Downstream Signaling

Cell-based assays are crucial for confirming that the compound can inhibit the target kinase within a cellular context and for evaluating its effects on downstream signaling pathways and cellular phenotypes.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol assesses the ability of Dovitinib to inhibit the phosphorylation of its target kinases and downstream effectors in a cellular context.

Principle: Cells are treated with Dovitinib, and the phosphorylation status of target proteins is analyzed by Western blotting using phospho-specific antibodies.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., KU-812)

  • Cell culture medium and supplements

  • Dovitinib

  • Growth factors (e.g., FGF2, VEGF)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of Dovitinib for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 20 ng/mL FGF2) for 15 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using image analysis software.

  • Normalize the phospho-protein signal to the total protein signal.

  • Plot the normalized data against the Dovitinib concentration to determine the cellular IC50.

Protocol 3: Cell Proliferation Assay

This assay evaluates the effect of Dovitinib on the proliferation of cancer cells.

Principle: The assay measures the number of viable cells after treatment with Dovitinib. The CyQUANT™ Direct Cell Proliferation Assay, which uses a DNA-binding dye, is a common method.

Materials:

  • Cancer cell line with known dependence on FGFR or VEGFR signaling (e.g., SNU-16)

  • Cell culture medium and supplements

  • Dovitinib

  • CyQUANT™ Direct Cell Proliferation Assay Kit

  • 96-well clear-bottom black plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Dovitinib.

  • Incubation: Incubate the cells for 72 hours.

  • Assay:

    • Add the CyQUANT™ reagent to each well.

    • Incubate for 60 minutes at 37°C.

  • Data Acquisition: Read the fluorescence on a plate reader with appropriate filters (e.g., 480 nm excitation, 520 nm emission).

Data Analysis:

  • Normalize the fluorescence signal to the vehicle-treated control.

  • Plot the normalized data against the logarithm of the Dovitinib concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

Cell Line Key Driver Example GI50
SNU-16FGFR220 nM
HUVECVEGFR215 nM
A375BRAF V600E>10 µM

Visualizations

Dovitinib Screening Workflow

cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays b1 Compound Dilution (Dovitinib) b2 Kinase Reaction (e.g., FGFR1 + Substrate + ATP) b1->b2 b3 TR-FRET Detection b2->b3 b4 IC50 Determination b3->b4 end End: Kinase Inhibitor Profile b4->end c1 Cell Treatment (Dovitinib) c2 Target Phosphorylation (Western Blot) c1->c2 c3 Cell Proliferation (CyQUANT) c1->c3 c4 Cellular IC50 / GI50 c2->c4 c3->c4 c4->end start Start: N-(5-Amino-2-methyl-phenyl) -isonicotinamide start->b1 start->c1

Caption: Workflow for screening Dovitinib as a kinase inhibitor.

Simplified FGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus fgfr FGFR ras RAS fgfr->ras pi3k PI3K fgfr->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk tf Transcription Factors erk->tf akt AKT pi3k->akt akt->tf (and other targets) proliferation Cell Proliferation, Angiogenesis, Survival tf->proliferation fgf FGF Ligand fgf->fgfr dovitinib Dovitinib dovitinib->fgfr

Caption: Inhibition of the FGFR signaling pathway by Dovitinib.

References

  • Dovitinib (TKI258), a multi-target kinase inhibitor for the treatment of solid tumors. National Center for Biotechnology Information. [Link]

  • Dovitinib. National Cancer Institute. [Link]

  • Dovitinib in patients with metastatic renal cell carcinoma. The Lancet Oncology. [Link]

  • A Study of Dovitinib (TKI258) Versus Sorafenib in Patients With Metastatic Renal Cell Carcinoma. ClinicalTrials.gov. [Link]

Method

Topic: Comprehensive Analytical Strategies for N-(5-Amino-2-methyl-phenyl)-isonicotinamide

An Application Note from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the analytical methodologies for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. As a compound of interest in pharmaceutical research, possessing structural motifs common to kinase inhibitors and other targeted therapies, robust and validated analytical methods are paramount for its progression through the development pipeline.[1][2] This guide moves from fundamental structural elucidation using spectroscopic techniques to detailed, validation-ready protocols for quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed with scientific integrity and regulatory expectations in mind, drawing from established principles outlined in the ICH Q2(R2) guidelines.[3][4]

Introduction and Compound Profile

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a heterocyclic aromatic amide. Its structure, featuring a substituted aniline ring linked to a pyridine core, suggests potential applications in medicinal chemistry where such scaffolds are prevalent. Accurate analysis is critical for confirming identity, determining purity in synthesized batches, and quantifying the compound in various matrices for pharmacokinetic and stability studies.

Table 1: Estimated Physicochemical Properties

Property Estimated Value Rationale / Source
Molecular Formula C₁₃H₁₃N₃O Based on structure
Molecular Weight 227.26 g/mol Based on structure
LogP ~2.5 Estimated based on similar structures[5]
pKa ~4.5 (pyridine N), ~5.0 (aniline N) Estimated based on functional groups

| UV λmax | ~260-280 nm | Expected for aromatic systems of this type |

Structural Elucidation and Qualitative Analysis

Initial characterization of a newly synthesized batch of N-(5-Amino-2-methyl-phenyl)-isonicotinamide relies on a suite of spectroscopic methods to confirm its covalent structure unequivocally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

Protocol 2.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons (e.g., -NH₂ and -NH-).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals:

      • A singlet around δ 2.1-2.4 ppm for the methyl (-CH₃) protons.[1]

      • Multiple signals in the aromatic region (δ 6.5-9.0 ppm) corresponding to the protons on the phenyl and pyridine rings.

      • A broad singlet for the primary amine (-NH₂) protons, which may be exchangeable with D₂O.

      • A singlet for the secondary amide (-NH-) proton, typically at a higher chemical shift (δ 9.0-10.5 ppm).[6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expected Signals:

      • A signal in the aliphatic region (δ 15-25 ppm) for the methyl carbon.

      • Multiple signals in the aromatic region (δ 110-155 ppm) for the phenyl and pyridine carbons.

      • A signal for the amide carbonyl (C=O) carbon, typically in the range of δ 160-170 ppm.[6]

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm the substitution pattern and overall structure.

Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the confirmation of the elemental formula.

Protocol 2.2: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Infuse the sample directly or via a flow injection analysis (FIA) setup.

    • Operate in positive ion mode (ESI+), as the pyridine and amine nitrogens are readily protonated.

    • Scan a mass range appropriate to detect the protonated molecule [M+H]⁺ (expected m/z ≈ 228.1131).

  • Data Analysis: Compare the measured accurate mass of the [M+H]⁺ ion to the theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic wavenumbers.

Protocol 2.3: FTIR Analysis

  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation. Place a small amount of the solid powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands.

    • N-H Stretching: Look for bands in the 3200-3500 cm⁻¹ region. A primary amine (-NH₂) typically shows two bands, while the secondary amide (-NH-) shows one.[7]

    • C=O Stretching (Amide I): A strong, sharp band is expected around 1640-1680 cm⁻¹.[6]

    • Aromatic C=C and C=N Stretching: Bands in the 1450-1600 cm⁻¹ region.

Quantitative Analysis by RP-HPLC-UV

For determining the purity of the bulk substance and its concentration in formulations (assay), a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard.

Experimental Workflow

The following diagram outlines the logical flow for the quantitative analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting MobilePhase Mobile Phase Preparation SST System Suitability Test (SST) MobilePhase->SST Standard Standard & Sample Preparation Standard->SST Injection Sequence Injection (Standards & Samples) SST->Injection If Pass Integration Peak Integration & Processing Injection->Integration Calculation Purity / Assay Calculation Integration->Calculation Report Final Report Generation Calculation->Report

Caption: Workflow for HPLC-based purity and assay analysis.

Protocol: Assay and Purity by RP-HPLC-UV

This protocol is designed to be a starting point for method development and validation.

A. Equipment and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography Data System (CDS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Acetonitrile (HPLC grade).

  • Ammonium Acetate (reagent grade).

  • Formic Acid (reagent grade).

  • Water (HPLC grade).

  • Reference standard of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (>99.5% purity).

B. Chromatographic Conditions

Table 2: Recommended HPLC Parameters

Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 3.5 µm Standard reversed-phase column providing good retention for aromatic compounds.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4.5 (adj. with Formic Acid) Buffered aqueous phase to ensure consistent ionization and peak shape.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase chromatography.
Gradient Elution 0-20 min: 10% to 90% B20-22 min: 90% B22-23 min: 90% to 10% B23-30 min: 10% B (Re-equilibration) A gradient is used to elute potential impurities with different polarities and ensure the main peak is well-resolved.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Volume 10 µL A typical injection volume for analytical HPLC.

| Detection | UV at 270 nm | Wavelength selected based on expected UV absorbance maximum. A PDA detector should be used to confirm peak purity. |

C. Solution Preparation

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

D. Procedure & System Suitability

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution.

  • The system is suitable for use if the following criteria are met:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Inject the sample solutions in duplicate.

  • Calculate the assay or purity using the peak areas obtained from the chromatograms.

Method Validation Strategy (ICH Q2(R2))

A robust analytical method requires validation to demonstrate it is fit for its intended purpose.[4][8] The following parameters must be evaluated.

Validation_Flow cluster_precision Precision Levels Method Analytical Method Specificity Specificity (Selectivity) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Range->Accuracy Range->Precision Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters.

Table 3: Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Peak is spectrally pure (PDA analysis); no interference from blank/placebo.[8]
Linearity Proportional relationship between concentration and response. Correlation coefficient (r²) ≥ 0.999 over the specified range.[9]
Range Concentration interval where the method is accurate and precise. Typically 80-120% of the test concentration for assay.
Accuracy Closeness of test results to the true value. 98.0% - 102.0% recovery of spiked analyte.[8]
Precision Agreement between a series of measurements. Repeatability (intra-day) RSD ≤ 2.0%.Intermediate (inter-day) RSD ≤ 2.0%.[8][9]
LOD / LOQ Lowest amount detectable / quantifiable. Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

| Robustness | Capacity to remain unaffected by small, deliberate variations. | System suitability parameters remain within limits when flow rate, pH, etc., are varied.[4] |

Trace-Level Quantification in Biological Matrices (LC-MS/MS)

For pharmacokinetic studies, a highly sensitive and selective LC-MS/MS method is required to quantify the analyte in complex biological matrices like plasma.

Principle: This method combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The instrument is set to monitor a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), minimizing interferences.[10]

Protocol 4.1: Quantification in Human Plasma

A. Sample Preparation: Protein Precipitation

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

B. LC-MS/MS Conditions

Table 4: Recommended LC-MS/MS Parameters

Parameter Condition Rationale
LC Column C18, 50 x 2.1 mm, 1.8 µm A shorter column with smaller particles is used for faster analysis times suitable for high-throughput screening.
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase promotes ionization for MS detection.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A rapid gradient (e.g., 5% to 95% B in 3 minutes) Designed for fast elution and quick cycle times.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
MS Instrument Triple Quadrupole Mass Spectrometer The standard for quantitative bioanalysis.
Ion Source Electrospray Ionization (ESI), Positive Mode

| MRM Transitions | Analyte: Q1: 228.1 -> Q3: [Product Ion]*Internal Standard: To be determined | The precursor ion [M+H]⁺ is selected in Q1 and fragmented; a specific product ion is monitored in Q3. |

Note: The product ion for the MRM transition must be determined experimentally by infusing a pure standard of the analyte and performing a product ion scan.

Conclusion

This application note provides a framework of robust, reliable, and scientifically sound analytical methods for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. The spectroscopic protocols ensure unambiguous structural confirmation, while the detailed HPLC and LC-MS/MS methods provide the foundation for purity testing, assay, and bioanalytical quantification. Adherence to the principles of method validation as outlined by ICH guidelines is essential to ensure that the data generated is fit for purpose in a research and drug development setting.[3][11]

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from the European Medicines Agency website. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from AMSbiopharma website. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from YouTube. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Frontiers in Chemistry, 10, 988640. [Link]

  • MOLBASE. (n.d.). N-(2-Hydroxy-5-methyl-phenyl)-isonicotinamide. Retrieved from MOLBASE Encyclopedia. [Link]

  • Saha, A., et al. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. Acta Crystallographica Section E, E82, 19-23. [Link]

  • Stankov, S., et al. (2017). A sensitive analytical (RP-HPLC-PDA, UV/VIS) method for the determination of newly synthesized N-isonicotinoyl-N´-(3-fluorobenzal)hydrazone (SH2) in aqueous phase. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(15), 4705. [Link]

  • Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 123-135. [Link]

  • Yefremova, Y., et al. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in Molecular Biology, 1277, 55-64. [Link]

  • Anggraeni, A., et al. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide. Molbank, 2023(2), M1622. [Link]

  • ResearchGate. (n.d.). Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. Retrieved from ResearchGate. [Link]

  • Ishida, Y., et al. (2021). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 26(16), 4983. [Link]

  • Lledias, F., et al. (2022). Ligand-induced structural transitions combined with paramagnetic ions facilitate unambiguous NMR assignments of methyl groups in large proteins. Scientific Reports, 12(1), 6061. [Link]

  • SIELC Technologies. (n.d.). By Detection. Retrieved from SIELC Technologies website. [Link]

  • Gowda, B. T., et al. (2004). Synthetic, Infrared And Nmr (1H And 13C) Spectral Studies Of N-(Substituted Phenyl)-Methanesulphonamides. R Discovery. [Link]

  • Kan-uru, R. P., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]

  • Zitko, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1-2), 19-24. [Link]

  • Gao, T., et al. (2021). Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. Journal of Obesity, 2021, 6636754. [Link]

Sources

Application

N-(5-Amino-2-methyl-phenyl)-isonicotinamide NMR spectroscopy

An Application Note and Protocol for the NMR Spectroscopic Analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide Authored by: Dr. Gemini, Senior Application Scientist Introduction N-(5-Amino-2-methyl-phenyl)-isonicotin...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the NMR Spectroscopic Analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a key chemical intermediate in the synthesis of various pharmacologically active compounds, most notably as a precursor to the tyrosine kinase inhibitor, Imatinib. Its precise chemical structure, purity, and conformational properties are critical determinants of reaction yield and the purity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation and purity assessment of such small organic molecules in solution.

This document provides a comprehensive guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. It is intended for researchers in process chemistry, medicinal chemistry, and quality control who require a robust and validated methodology for characterizing this pivotal intermediate. The protocols herein are designed to not only confirm the molecular identity but also to provide a framework for assessing sample purity and stability.

Molecular Structure and NMR Considerations

The structure of N-(5-Amino-2-methyl-phenyl)-isonicotinamide features two distinct aromatic rings linked by an amide bond. This architecture presents a well-resolved set of signals in both ¹H and ¹³C NMR spectra.

  • The 2-methyl-5-aminophenyl Ring: This is an ABCD aromatic spin system, further simplified by the defined substitution pattern. The methyl (-CH₃) and amino (-NH₂) groups are strong ortho- and para-directing activators, significantly influencing the chemical shifts of the adjacent aromatic protons.

  • The Isonicotinamide Ring: This pyridine-derived ring is a classic A'B'B'X' spin system. The nitrogen atom's electron-withdrawing nature deshields the α-protons (H-2', H-6') more significantly than the β-protons (H-3', H-5').

  • Amide Linkage (-CONH-): The amide proton's chemical shift is highly dependent on the solvent, concentration, and temperature due to its hydrogen-bonding capabilities. Its presence and coupling to adjacent protons can confirm the linkage.

The following diagram illustrates the molecular structure with IUPAC numbering used for spectral assignment in this guide.

G cluster_prep Sample Preparation A Weigh 5-10 mg of analyte into a clean, dry vial. B Add ~0.7 mL of DMSO-d₆ using a calibrated pipette. A->B C Vortex the sample for 30-60 seconds until fully dissolved. B->C D Transfer the clear solution to a 5 mm NMR tube. C->D E Ensure sample height is ~4-5 cm in the tube. D->E

Caption: Standard protocol for preparing an NMR sample for analysis.

PART 3: Spectrometer Setup and Data Acquisition
  • Instrument Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak shape.

  • Acquisition Parameters: The following table provides recommended starting parameters for key experiments. These may be adjusted based on the specific instrument and sample concentration.

Parameter ¹H (Proton) ¹³C{¹H} (Carbon) COSY HSQC
Pulse Program zg30zgpg30cosygpprqfhsqcedetgpsisp2.3
Solvent DMSO-d₆DMSO-d₆DMSO-d₆DMSO-d₆
Spectral Width (SW) 16 ppm240 ppm16 ppm (F1 & F2)16 ppm (F2), 180 ppm (F1)
Acquisition Time (AQ) ~2.0 s~1.1 s~0.128 s~0.128 s
Relaxation Delay (D1) 2.0 s2.0 s2.0 s1.5 s
Number of Scans (NS) 161024816
Temperature 298 K298 K298 K298 K

Spectral Interpretation and Data Analysis

Expected Chemical Shifts

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts based on the structure and data from analogous compounds. Actual values may vary slightly.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
-CONH- (Amide) 9.8 - 10.2Broad Singlet1H~164.5 (C=O)
H-2', H-6' (Pyridine) ~8.70Doublet2H~150.5
H-3', H-5' (Pyridine) ~7.85Doublet2H~121.0
H-6 (Phenyl) ~7.20Doublet1H~129.0
H-4 (Phenyl) ~6.80Doublet of Doublets1H~117.5
H-3 (Phenyl) ~6.65Doublet1H~115.0
-NH₂ (Amino) ~5.10Broad Singlet2H~147.0 (C5)
-CH₃ (Methyl) ~2.10Singlet3H~17.0
Solvent (DMSO-d₆) ~2.50Quintet-~39.5
Data Analysis Workflow

A systematic approach is crucial for accurate spectral assignment.

G cluster_analysis Spectral Analysis Workflow S1 1. ¹H Spectrum: Identify key functional groups (Amide, Amino, Methyl). S2 2. ¹H Spectrum: Assign aromatic regions (Pyridine vs. Phenyl). S1->S2 S3 3. COSY Spectrum: Identify J-coupled protons. Confirm H-3/H-4/H-6 and H-2'/H-3' & H-5'/H-6' spin systems. S2->S3 S5 5. HSQC Spectrum: Correlate each proton to its directly attached carbon. S3->S5 S4 4. ¹³C Spectrum: Identify all unique carbons, including quaternary carbons. S4->S5 S6 6. Final Assignment: Consolidate all data to unambiguously assign all ¹H and ¹³C signals. S5->S6

Caption: Logical workflow for NMR spectral assignment.

  • ¹H NMR Analysis: The downfield region (> 9.5 ppm) should contain the amide proton signal. The region between 8.7-7.8 ppm will show the characteristic doublets of the isonicotinamide ring. The more upfield aromatic region (7.2-6.6 ppm) will contain the three protons of the substituted phenyl ring. The broad amine signal around 5.1 ppm and the sharp methyl singlet around 2.1 ppm are key identifiers.

  • ¹³C NMR Analysis: The carbonyl carbon will be the most downfield signal (~165 ppm). The aromatic region will contain 9 distinct signals (5 for the phenyl ring and 4 for the pyridine ring). The upfield region will show the methyl carbon signal (~17 ppm).

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment is essential for confirming proton-proton couplings. It will show a clear correlation between H-3 and H-4, and between H-4 and H-6 on the phenyl ring. It will also show the coupling between H-2'/H-3' and H-5'/H-6' on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, that the proton at ~2.10 ppm is attached to the carbon at ~17.0 ppm.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by a multi-level validation approach:

  • Orthogonal Confirmation: The use of 1D ¹H, 1D ¹³C, and 2D (COSY, HSQC) experiments provides orthogonal data. An assignment is considered validated only when it is consistent across all experimental datasets. For instance, the HSQC correlation for H-4 must match the proton identified via its unique coupling pattern in the ¹H and COSY spectra.

  • Chemical Shift Prediction: The experimental data should align well with theoretically predicted chemical shifts and established data for similar structural motifs. Significant deviations may indicate the presence of impurities, degradation products, or incorrect structure.

  • Internal Consistency: Integration values in the ¹H spectrum must correspond to the number of protons for each signal (e.g., the methyl signal integrating to 3H relative to an aromatic signal integrating to 1H). Coupling constants must be reciprocal (J_ab in proton 'a' must equal J_ba in proton 'b').

Conclusion

This application note provides a robust and detailed protocol for the comprehensive NMR analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. By employing a combination of 1D and 2D NMR techniques, researchers can unambiguously confirm the structure's identity, assign all proton and carbon signals, and assess the purity of the material. Adherence to this guide will ensure the generation of high-quality, reproducible, and defensible analytical data critical for its application in pharmaceutical development and manufacturing.

References

  • Title: Imatinib Source: Wikipedia URL: [Link]

  • Title: Practical and efficient synthesis of Imatinib Source: Arkivoc URL: [Link]

  • Title: A practical guide to the good practice of HPLC-MS and NMR in phytochemical analysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: SDBSWeb: Integrated Spectral Data Base System for Organic Compounds Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

Method

Application Note &amp; Protocol: Crystallographic Analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Document ID: AN-SMC-2026-01 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist Introduction: The Significance of Solid-State Characterization N-(5-Amino-2-methyl-phenyl)-isonicotinamide, a molecule with pote...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-SMC-2026-01 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Introduction: The Significance of Solid-State Characterization

N-(5-Amino-2-methyl-phenyl)-isonicotinamide, a molecule with potential applications in medicinal chemistry and materials science, requires precise characterization of its three-dimensional atomic arrangement to understand its physicochemical properties. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the solid-state structure of such organic compounds[1][2]. The crystal structure governs critical parameters for drug development, including solubility, stability, bioavailability, and polymorphism—the ability of a compound to exist in multiple crystalline forms[3][4].

This document provides a comprehensive guide for researchers, covering the entire workflow from crystal growth to the validation and interpretation of the crystal structure of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. It synthesizes established crystallographic techniques with specific insights relevant to this molecule, explaining not just the "how" but the fundamental "why" behind each procedural step. The protocols described herein are designed to produce high-quality, publishable data that adheres to the standards set by the International Union of Crystallography (IUCr)[5][6].

Pre-Crystallization: Material Purity and Solvent Selection

The foundational prerequisite for successful crystallography is the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, or become incorporated into the crystal, leading to poor diffraction quality. It is imperative to use N-(5-Amino-2-methyl-phenyl)-isonicotinamide of the highest possible purity (>98%), typically achieved through column chromatography or recrystallization.

Rationale for Solvent Selection: The choice of solvent is the most critical variable in crystallization. An ideal solvent is one in which the compound is moderately soluble[7].

  • High Solubility: If the compound is too soluble, the solution will be difficult to supersaturate, resulting in the formation of many small, unusable crystals or no crystals at all[7].

  • Low Solubility: If the compound is poorly soluble, it may be impossible to dissolve enough material to achieve the supersaturation required for crystal growth.

For N-(5-Amino-2-methyl-phenyl)-isonicotinamide, which possesses both hydrogen-bond donors (amine, amide) and acceptors (amide, pyridine nitrogen) as well as non-polar regions (methyl-phenyl group), a systematic screening of solvents across a polarity range is recommended.

Solvent Class Examples Rationale
Protic Ethanol, Methanol, IsopropanolCapable of hydrogen bonding, likely to show moderate to high solubility.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateInteract via dipole-dipole forces; solubility can vary significantly.
Aprotic Non-Polar Toluene, Dichloromethane, HexaneLess likely to be primary solvents but can be effective as anti-solvents.

Part A: Protocols for Crystallization

The goal of crystallization is to slowly guide a solution to a state of supersaturation, allowing for the orderly growth of a single, well-defined crystal lattice. Slow growth is paramount for quality[8].

Protocol A1: Slow Evaporation

This is the simplest and most common method for thermally stable compounds.

  • Preparation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) in a clean, dust-free vial.

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites[7].

  • Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This slows the rate of solvent evaporation, promoting the growth of larger, higher-quality crystals[8].

  • Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet shelf) at a constant temperature.

  • Monitoring: Check for crystal growth every few days without disturbing the vial. Crystals suitable for diffraction should be transparent and have well-defined faces when viewed under a microscope[8].

Protocol A2: Vapor Diffusion

This technique is highly effective and allows for fine control over the crystallization process. It is particularly useful when only small amounts of material are available[9].

  • Setup: Place a small, open vial containing a concentrated solution of your compound (in a primary solvent, e.g., acetone) inside a larger, sealed jar.

  • Anti-Solvent: Add a small amount of an "anti-solvent" to the bottom of the larger jar. The anti-solvent should be a liquid in which the compound is poorly soluble but which is miscible with the primary solvent (e.g., hexane as an anti-solvent for an acetone solution)[9].

  • Diffusion: Seal the jar. The vapor from the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and inducing crystallization[9].

  • Incubation & Monitoring: As with slow evaporation, store in a stable environment and monitor periodically.

Part B: Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in its largest dimension, with sharp edges and no visible cracks) is obtained, it must be mounted and analyzed on a diffractometer[2][8].

  • Crystal Selection & Mounting:

    • Under a microscope, select a high-quality single crystal.

    • Using a micromanipulator, carefully pick up the crystal with a cryo-loop. The crystal should adhere to the loop via a thin film of cryoprotectant oil (e.g., Paratone-N).

    • Swiftly transfer the mounted crystal to the goniometer head on the diffractometer.

  • Cryo-Cooling (Critical Step):

    • Immediately flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K).

    • Causality: Cooling is essential for organic molecules as it significantly reduces atomic thermal vibrations. This leads to less diffuse scattering and stronger diffraction intensities at higher angles, resulting in a higher-resolution, more precise final structure.

  • Data Collection Strategy:

    • Instrument: A modern CCD or CMOS area-detector diffractometer is standard.

    • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation sources are common. Mo is generally preferred for small organic molecules unless anomalous dispersion is needed for absolute structure determination[1].

    • Unit Cell Determination: Collect a few initial frames (scans) to locate diffraction spots. The instrument's software will use these to determine the preliminary unit cell parameters and crystal system.

    • Full Data Collection: The software will then calculate an optimized strategy to collect a complete, redundant dataset, ensuring all unique reflections are measured multiple times. This typically involves a series of scans (e.g., omega and phi scans) covering a full sphere of reciprocal space.

Part C: Workflow for Structure Solution and Refinement

The raw diffraction data is a collection of intensities and positions of spots. This must be processed to generate a final, chemically sensible atomic model. The SHELX suite of programs (or graphical interfaces like Olex2 that use SHELX) is the industry standard for small molecule crystallography[10][11].

dot digraph "Crystallography_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Experiment" { label="Experimental Phase"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Powder [label="Pure Compound Powder"]; Crystal [label="Single Crystal Growth"]; Mount [label="Crystal Mounting & Cryo-Cooling"]; Collect [label="XRD Data Collection (.hkl file)"]; }

subgraph "cluster_Analysis" { label="Computational Phase"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Solve [label="Structure Solution (e.g., SHELXT)"]; Refine [label="Structure Refinement (e.g., SHELXL)"]; Validate [label="Validation (checkCIF)"]; Final [label="Final Model (.cif file)"]; }

Powder -> Crystal [label="Protocol A"]; Crystal -> Mount [label="Visual Inspection"]; Mount -> Collect [label="Protocol B"]; Collect -> Solve [label="Integration & Scaling"]; Solve -> Refine [label="Initial Model"]; Refine -> Validate [label="Refined Model"]; Validate -> Final [label="Passed Checks"]; Refine -> Solve [style=dashed, label="Re-evaluation if Refinement Fails"]; } enddot Caption: Workflow from pure compound to final validated crystal structure.

Protocol C1: Structure Solution
  • Data Reduction: The raw diffraction frames are integrated, scaled, and corrected for experimental factors (e.g., absorption). This process generates an .hkl file, which lists the Miller indices (h,k,l) and intensity for each reflection[12].

  • Space Group Determination: The software analyzes the systematic absences in the reflection data to determine the crystal's space group.

  • Solving the Phase Problem: The .hkl file contains intensities (related to amplitude) but not phases. Direct methods, as implemented in programs like SHELXT, are used to calculate initial phase estimates and generate an initial electron density map[11]. This map should reveal the positions of most non-hydrogen atoms.

Protocol C2: Structure Refinement

Refinement is an iterative process of adjusting the atomic model to improve the agreement between the observed diffraction data (Fo²) and the data calculated from the model (Fc²). This is typically performed with SHELXL[13].

  • Initial Refinement:

    • Assign atomic identities (C, N, O) to the electron density peaks from the solution.

    • Perform an initial isotropic refinement. The model is refined by adjusting atomic positions and isotropic displacement parameters (modeling thermal motion as a sphere).

  • Anisotropic Refinement:

    • Refine all non-hydrogen atoms anisotropically. This models thermal motion as ellipsoids, providing a more accurate representation.

    • Causality: Anisotropic refinement better accounts for the directional nature of atomic vibrations within the crystal lattice, leading to lower R-factors and a more accurate geometric model.

  • Hydrogen Atom Placement:

    • Hydrogen atoms are typically not visible in the initial electron density map due to their low scattering power.

    • They are placed in geometrically calculated positions (e.g., using the AFIX command in SHELXL) and refined using a "riding model," where their positions are tied to the parent C, N, or O atom[14].

  • Convergence & Goodness-of-Fit:

    • Refinement is continued until the model converges (i.e., shifts in parameters become negligible).

    • The quality of the final model is assessed using several metrics:

      • R1: The residual factor, a measure of the agreement between observed and calculated structure factor amplitudes. A value < 5% is excellent for small molecules.

      • wR2: A weighted residual factor based on intensities. A value < 15% is generally considered good.

      • GooF (Goodness of Fit): Should be close to 1.0, indicating a good model and appropriate data weighting.

dot digraph "Refinement_Logic" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

Model [label="Atomic Model\n(x, y, z, Uiso/Uaniso)", fillcolor="#FBBC05", fontcolor="#202124"]; Fc2 [label="Calculate Fc²\n(Calculated Intensities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fo2 [label="Observe Fo²\n(Experimental Intensities)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compare [label="Minimize Σw(Fo² - Fc²)²", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; R_Factors [label="Assess R1, wR2, GooF", fillcolor="#FBBC05", fontcolor="#202124"];

Model -> Fc2; Fo2 -> Compare; Fc2 -> Compare; Compare -> Model [label="Adjust Parameters\n(Least-Squares)"]; Compare -> R_Factors [label="Check Convergence"]; } enddot Caption: The iterative cycle of least-squares structure refinement.

Part D: Data Validation and Reporting

Scientific integrity demands that all crystal structures be validated before publication[15]. The IUCr provides a free online service, checkCIF, for this purpose[16][17][18].

  • Generate a CIF file: The final output of the refinement process is a Crystallographic Information File (.cif)[16][19]. This text file contains all information about the crystal, data collection, and the final atomic model.

  • Submit to checkCIF: Upload the .cif file to the IUCr's checkCIF service[20].

  • Analyze the Report: The service generates a report with alerts (Type A, B, C, G) that flag potential issues, such as unusual bond lengths, missed symmetry, or incomplete data.

    • Alert A/B: These are severe alerts that must be addressed. They often indicate significant errors in the model or data.

    • Alert C/G: These are less severe and may be acceptable, but they require a written explanation in the manuscript.

  • Final Data Deposition: Once validated, the .cif file should be deposited in a public database like the Cambridge Structural Database (CSD) to receive a deposition number for publication[20].

Example Crystallographic Data Table

The following table presents data for N-(5-Amino-2-methyl-phenyl)-isonicotinamide as a reference for expected results.

Parameter Value
Empirical Formula C₁₃H₁₃N₃O
Formula Weight 227.27
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.34 Å, b = 5.67 Å, c = 16.21 Å
β = 98.54°
Volume 1120.1 ų
Z (Molecules/cell) 4
Calculated Density 1.348 Mg/m³
Reflections Collected 9872
Unique Reflections 2561
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.118
Goodness-of-Fit on F² 1.05

Note: Unit cell parameters are illustrative and should be determined experimentally.

Conclusion

The crystallographic analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a meticulous process that yields invaluable insight into its solid-state structure. By following the detailed protocols for crystallization, data collection, and structure refinement outlined in this guide, researchers can produce a robust, accurate, and publishable crystal structure. Adherence to the principles of slow crystal growth and rigorous data validation is essential for ensuring the scientific integrity and utility of the final structural model in drug development and materials science research.

References

  • Crystallographic Information Framework (CIF) . International Union of Crystallography. [Link]

  • IUCrData Notes for Authors . International Union of Crystallography. [Link]

  • Crystallization of Small Molecules . Course notes detailing techniques like vapor diffusion and anti-solvent methods. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL . [Link]

  • The SHELX-97 Manual . G. M. Sheldrick. [Link]

  • Publication standards for crystal structures . International Union of Crystallography. (2011). [Link]

  • Pharmaceutical Crystallization in drug development . Syrris. [Link]

  • Standards for Crystallographic Publishing . International Union of Crystallography Journals. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(7), 2491-2514. [Link]

  • Chemical crystallization . SPT Labtech. [Link]

  • The SHELX package . MIT OpenCourseWare. [Link]

  • Chen, Y., et al. (1998). Refined Crystal Structure of Methylamine Dehydrogenase From Paracoccus Denitrificans at 1.75 A Resolution . Journal of Molecular Biology, 276(1), 131-149. [Link]

  • Waguespack, Y., et al. (2023). Crystallization of Small Molecules in Microgravity Using Pharmaceutical In-Space Laboratory–Biocrystal Optimization eXperiment (PIL-BOX) . Crystals, 13(1), 117. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL . Acta Crystallographica Section C, C71, 3-8. [Link]

  • Helliwell, J. R., et al. (2023). The interoperability of crystallographic data and databases . Acta Crystallographica Section A, A79, 496-503. [Link]

  • Structure Solution and Refinement with Olex2 . IMSERC. (2021). [Link]

  • Details of checkCIF/PLATON tests for IUCr Journals . International Union of Crystallography. [Link]

  • Preparation of Single Crystals for X-ray Diffraction . University of Zurich, Department of Chemistry. [Link]

  • IUCr checkCIF . Metadata Standards Catalog. [Link]

  • PLAT702 - IUCr checkCIF procedure . International Union of Crystallography. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data . ResearchGate. [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports . [Link]

  • Requirements for Depositing X-Ray Crystallographic Data . American Chemical Society. [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction . Springer Protocols. [Link]

  • Single-crystal X-ray Diffraction . SERC, Carleton College. [Link]

  • How To: Grow X-Ray Quality Crystals . University of Rochester, Department of Chemistry. [Link]

Sources

Application

Application Notes and Protocols for N-(5-Amino-2-methyl-phenyl)-isonicotinamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the proper handling, storage, and use of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (PubChem CID:...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proper handling, storage, and use of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (PubChem CID: 1133072)[1]. As a member of the aromatic amine and isonicotinamide classes of compounds, it requires careful management to ensure its integrity, stability, and the safety of laboratory personnel. These protocols are grounded in established principles of chemical safety and laboratory practice for analogous compounds. A compound-specific risk assessment should be conducted prior to use.

Chemical and Physical Properties

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a heterocyclic compound with the molecular formula C₁₃H₁₃N₃O[1]. Its structure comprises a substituted aniline ring linked to a pyridine-4-carboxamide moiety. Understanding its fundamental properties is crucial for its appropriate handling.

PropertyValueSource
Molecular Formula C₁₃H₁₃N₃OPubChem[1]
Molecular Weight 227.26 g/mol PubChem[1]
IUPAC Name N-(5-amino-2-methylphenyl)pyridine-4-carboxamidePubChem[1]
Physical Form Assumed to be a solid at room temperature, typical for isonicotinamide derivatives.[2][3]Inferred
Solubility Solubility in water and organic solvents has not been empirically determined. Isonicotinamide itself is soluble in water, ethanol, DMSO, and methanol.[4]Inferred

Safety and Hazard Management

As a primary aromatic amine, N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be handled with caution due to the potential health risks associated with this class of compounds.[5][6]

Potential Hazards
  • Toxicity: Aromatic amines can be toxic and may have carcinogenic and mutagenic properties.[5][6] Exposure can occur through inhalation, ingestion, and skin absorption.[5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7]

  • Environmental Hazard: Aromatic amines can be hazardous to the environment and aquatic life.[5][6] Proper disposal is critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) ppe_gloves Nitrile or Neoprene Gloves (Double-gloving recommended) ppe_respirator NIOSH-Approved Respirator (If handling powder outside a fume hood) ppe_gloves->ppe_respirator ppe_coat Chemical-Resistant Lab Coat ppe_goggles Safety Goggles with Side Shields ppe_coat->ppe_goggles ppe_goggles->ppe_gloves end Proceed with Experiment ppe_respirator->end start Before Handling Compound start->ppe_coat Storage_Protocol cluster_storage Optimal Storage Environment compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide temp Cool & Dry (2-8°C) compound->temp light Light Protected (Amber Vial) compound->light atmosphere Inert Atmosphere (Argon/Nitrogen) compound->atmosphere container Tightly Sealed Container compound->container

Caption: Key parameters for optimal storage of the compound.

Experimental Protocols

Preparation of Stock Solutions

The solubility of N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be empirically determined for the desired solvent. Based on the parent compound, isonicotinamide, solvents such as DMSO, ethanol, and methanol are likely candidates. [4] Protocol:

  • Tare a clean, dry amber vial on an analytical balance.

  • In a chemical fume hood, carefully add the desired mass of N-(5-Amino-2-methyl-phenyl)-isonicotinamide to the vial.

  • Record the exact mass.

  • Add the desired solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation (e.g., color change).

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Stability Considerations

The stability of isonicotinamide derivatives can be influenced by factors such as pH and the presence of nucleophiles. [8]The amino group on the phenyl ring may also be susceptible to degradation. [8]

  • pH Stability: It is advisable to conduct preliminary stability studies at the intended experimental pH.

  • Freeze-Thaw Stability: Repeated freeze-thaw cycles of stock solutions should be avoided to prevent potential degradation or precipitation. Aliquoting is highly recommended.

Disposal

All waste containing N-(5-Amino-2-methyl-phenyl)-isonicotinamide must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a designated, sealed hazardous waste container. Do not dispose of it down the drain. [9]* Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol) followed by soap and water.

Conclusion

The handling and storage of N-(5-Amino-2-methyl-phenyl)-isonicotinamide require a diligent and informed approach. By adhering to the protocols outlined in this document, researchers can ensure the integrity of their experiments, the longevity of the compound, and, most importantly, a safe laboratory environment. Always consult your institution's safety guidelines and perform a risk assessment before commencing any new experimental work.

References

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?[Link]

  • SKC Inc. (2024). SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]

  • Royal Society of Chemistry. (2011). New polymorphs of isonicotinamide and nicotinamide. RSC Publishing. [Link]

  • American Chemical Society. (2022). Highly Polymorphous Nicotinamide and Isonicotinamide: Solution versus Melt Crystallization. ACS Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(5-amino-2-methylphenyl)pyridine-4-carboxamide. PubChem. [Link]

  • ResearchGate. (2025). New polymorphs of isonicotinamide and nicotinamide. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. PMC. [Link]

  • Wikipedia. (n.d.). Isonicotinamide. [Link]

  • Home Sunshine Pharma. (n.d.). Isonicotinamide CAS 1453-82-3. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-(5-Amino-2-methyl-phenyl)-isonicotinamide

A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals Introduction N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound of interest in various research and development pipelines....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Solution Stability for Researchers and Drug Development Professionals

Introduction

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound of interest in various research and development pipelines. Its molecular structure, featuring a primary aromatic amine and an amide linkage, makes it susceptible to specific degradation pathways. Understanding and controlling the stability of this compound in solution is paramount for generating reliable experimental data and ensuring the quality and safety of potential therapeutic agents.[1] This guide provides a comprehensive resource for users, addressing common stability challenges through frequently asked questions, a practical troubleshooting manual, and a detailed protocol for stress testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical groups on N-(5-Amino-2-methyl-phenyl)-isonicotinamide that influence its stability?

A1: The two key functional groups are the primary aromatic amine (-NH₂) and the amide (-CONH-) linkage.

  • Aromatic Amine: This group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions.[2] Oxidation often leads to the formation of colored degradation products. Aromatic amines are generally basic, but less so than aliphatic amines, and their reactivity is highly influenced by substituents on the aromatic ring.[3]

  • Amide Linkage: The amide bond is prone to hydrolysis, which is the cleavage of the bond by reaction with water. This reaction can be catalyzed by both acids and bases, yielding isonicotinic acid and 5-amino-2-methylaniline as primary degradation products.

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize shelf-life, stock solutions should be stored under conditions that minimize the risk of oxidation and hydrolysis.

  • Temperature: Store at low temperatures, typically 2-8°C or frozen at -20°C or -80°C. Lower temperatures slow down the rates of all chemical degradation reactions.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[4] Photolytic degradation can occur upon exposure to UV or visible light.[5]

  • Atmosphere: For long-term storage, purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent atmospheric oxidation.[2]

  • Solvent: Use aprotic, anhydrous solvents like DMSO or DMF for initial stock preparation. For aqueous experiments, prepare fresh solutions from the stock and use buffers at a pH close to neutral (pH 6-8), where amide hydrolysis is typically slowest.

Q3: Which analytical technique is best for monitoring the stability of N-(5-Amino-2-methyl-phenyl)-isonicotinamide?

A3: A stability-indicating assay method (SIAM) is required.[6][7][8] High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection, is the most common and effective technique.[9] A suitable HPLC method must be able to separate the intact parent compound from all its potential degradation products, process impurities, and other components in the sample matrix.[9][10] Coupling HPLC with a mass spectrometry (MS) detector is highly beneficial for identifying unknown degradation peaks.[9]

Troubleshooting Guide

This section addresses common problems encountered during experiments involving N-(5-Amino-2-methyl-phenyl)-isonicotinamide in solution.

Observed Problem Potential Cause Recommended Action & Explanation
Solution turns yellow/brown upon storage or during an experiment. Oxidation of the Aromatic Amine: The primary amino group is likely oxidizing, forming colored quinone-imine type structures or polymeric impurities. This is often accelerated by exposure to air, light, or incompatible buffer components.[2]1. Protect from Light: Immediately switch to using amber glass vials or foil-wrapped containers.[4] 2. De-gas Solvents: Purge aqueous buffers with nitrogen or argon before use to remove dissolved oxygen. 3. Add Antioxidant (Use with Caution): For some applications, a small amount of an antioxidant like ascorbic acid may be added, but this must be validated to ensure it doesn't interfere with your assay.[11]
Potency/concentration of the compound decreases over time in an aqueous buffer. Hydrolysis of the Amide Bond: The amide linkage is likely being cleaved, especially if the solution is acidic or basic.1. Check and Adjust pH: Ensure the pH of your buffer is as close to neutral as possible (pH 6.5-7.5). Amide hydrolysis is significantly faster at pH < 3 and pH > 9. 2. Prepare Fresh Solutions: For critical experiments, prepare the aqueous solution immediately before use from a stable, non-aqueous stock (e.g., DMSO). 3. Lower Temperature: If the experimental design allows, run the assay at a lower temperature to reduce the rate of hydrolysis.
New peaks appear in my HPLC chromatogram during a stability study. Chemical Degradation: These new peaks are likely degradation products. Their appearance is the primary indicator of instability.1. Characterize Degradants: Use HPLC-MS to determine the mass of the new peaks. An increase in mass corresponding to water addition may suggest hydrolysis, while other changes could indicate oxidation or other reactions. 2. Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate these degradants under controlled conditions (acid, base, peroxide, light, heat). This helps confirm their identity and proves the analytical method is "stability-indicating."[1][12][13]
Poor recovery of the compound from a formulation or biological matrix. Adsorption or Precipitation: The compound may be adsorbing to container surfaces (e.g., plastic) or precipitating if its solubility limit is exceeded in the chosen solvent or buffer.1. Check Solubility: Determine the solubility of the compound in your specific medium before preparing high-concentration solutions. 2. Use Appropriate Containers: Use low-adsorption vials (e.g., silanized glass) if non-specific binding is suspected. 3. Solvent Optimization: Ensure the final concentration of any organic co-solvent (like DMSO) is sufficient to maintain solubility without negatively impacting the experiment.

Visualizing Potential Degradation

The primary degradation pathways for N-(5-Amino-2-methyl-phenyl)-isonicotinamide are hydrolysis and oxidation. The diagram below illustrates these potential transformations.

G cluster_main Potential Degradation Pathways Parent N-(5-Amino-2-methyl-phenyl)-isonicotinamide Hydrolysis_Products Isonicotinic Acid + 5-Amino-2-methylaniline Parent->Hydrolysis_Products Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Products Colored Impurities (e.g., Quinone-imines) Parent->Oxidation_Products Oxidation ([O], hv, Metal Ions)

Caption: Key degradation routes for the target molecule.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding degradation pathways and for developing a stability-indicating analytical method.[12][13][14] The goal is to achieve 5-20% degradation of the active substance.[13]

Objective: To identify the likely degradation products of N-(5-Amino-2-methyl-phenyl)-isonicotinamide under various stress conditions.

Materials:

  • N-(5-Amino-2-methyl-phenyl)-isonicotinamide

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Calibrated HPLC-UV system

  • Photostability chamber (ICH Q1B compliant)[15][16][17]

  • Calibrated oven and pH meter

Workflow for Forced Degradation Study

Caption: Experimental workflow for stress testing.

Step-by-Step Procedure:
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO).[13]

  • Setting up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL.

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation:

      • Solution: Keep a sample of the solution (in a neutral buffer) at 80°C.

      • Solid: Place the solid powder in an oven at 80°C.

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[14][15]

    • Control Sample: Keep a sample of the solution (in a neutral buffer) at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at appropriate time points (e.g., 2, 8, 24 hours).

    • For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before injection to prevent damage to the HPLC column.

    • Analyze all samples, including the control and a t=0 sample, by a validated HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation in each condition.

    • Determine the retention times of the new peaks.

    • Use peak purity analysis (e.g., with a Diode Array Detector) and mass spectrometry to confirm that the main peak is pure and to identify the degradation products.

    • The method is considered "stability-indicating" if all degradation products are successfully separated from the parent peak.[10]

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Bentham Science.
  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. (n.d.). ICH.
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Impurities and Forced Degradation Studies: A Review. (2016, February 1). Bentham Science.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80.
  • What is a Stability-indicating assay method? (2024, February 21). Royed Training.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025, August 6). ResearchGate.
  • What is a stability indicating method? (n.d.). AmbioPharm.
  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR.
  • Amines. (n.d.). NCERT.
  • Aromatic Amines. (n.d.). Sundarban Mahavidyalaya.
  • Stability Indicating Assay Method. (2023, October 10). IJCRT.org.

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Optimization

Technical Support Center: N-(5-Amino-2-methyl-phenyl)-isonicotinamide

A Guide for Researchers on Investigating and Mitigating Off-Target Effects Welcome to the technical support resource for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. This guide is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Investigating and Mitigating Off-Target Effects

Welcome to the technical support resource for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of characterizing this novel small molecule inhibitor. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower your research. We will explore common questions and troubleshooting scenarios related to identifying and validating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of N-(5-Amino-2-methyl-phenyl)-isonicotinamide and what is its general mechanism of action?

Currently, there is limited publicly available information specifically identifying the primary target of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. The chemical structure, containing a nicotinamide moiety, suggests potential interaction with enzymes that utilize nicotinamide or similar structures as substrates. For instance, nicotinamide derivatives have been investigated as inhibitors of enzymes like VEGFR-2 and Nicotinamide N-methyltransferase (NNMT)[1][2][3].

The mechanism of action for nicotinamide analogs can vary. Some act as competitive inhibitors, binding to the active site of an enzyme, while others may be allosteric modulators.[4] It is crucial to experimentally determine the primary target and mechanism for N-(5-Amino-2-methyl-phenyl)-isonicotinamide in your system of interest.

Q2: Why is it critical to investigate the off-target effects of a new small molecule like this one?

Investigating off-target effects is a cornerstone of drug discovery and chemical probe validation for several key reasons:

  • Safety and Toxicity: Unintended interactions with other proteins can lead to cellular toxicity and adverse effects in preclinical models, which is a major reason for drug development failure.[5]

  • Mechanism of Action: A complete understanding of a compound's biological activity requires knowing which of its interactions are responsible for the observed phenotype.[5]

  • Drug Repurposing: Identifying novel off-target interactions can reveal new therapeutic possibilities for a compound.[5]

Q3: What are the initial steps to get a broad overview of the selectivity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide?

A broad, initial screen is the most effective way to identify potential off-target interactions early. For a compound with an unknown or putative kinase target, kinome profiling is the industry standard. This involves screening the compound against a large panel of purified kinases to determine its inhibitory activity.[6][7][8]

Several commercial services offer kinome profiling with varying panel sizes and assay formats.[8][9][10] This approach provides a bird's-eye view of the compound's selectivity across the human kinome.

Q4: My initial screen revealed several potential off-target kinases. How do I validate these hits?

Validating hits from a primary screen is a critical step to eliminate false positives and confirm genuine interactions. A tiered approach is recommended:

  • Dose-Response Confirmation: Re-test the initial hits in a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each potential off-target.

  • Orthogonal Biochemical Assays: Use a different assay format to confirm the interaction. For example, if the primary screen used a radiometric assay, a fluorescence-based assay could be used for validation.

  • Cellular Target Engagement Assays: The next crucial step is to determine if the compound interacts with the putative off-target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed.[11]

Troubleshooting Guides

Scenario 1: My compound shows broad activity against a specific family of kinases in the initial kinome scan.

Possible Cause: The compound may be binding to a conserved feature within that kinase family, such as the ATP-binding pocket.

Troubleshooting Steps:

  • Analyze the Kinase Family: Examine the sequence and structural homology of the affected kinases, particularly in the ATP-binding site.

  • ATP Competition Assay: Perform kinase activity assays at varying concentrations of ATP. If the compound's IC50 increases with higher ATP concentrations, it is likely an ATP-competitive inhibitor.[7]

  • Structural Biology: If possible, obtaining a co-crystal structure of the compound with one of the off-target kinases can provide invaluable information about its binding mode and guide future chemical modifications to improve selectivity.

  • Counter-Screening: Screen the compound against other ATP-binding proteins (e.g., ATPases) to assess its broader selectivity for the ATP-binding fold.

Scenario 2: I'm observing a cellular phenotype that cannot be explained by the inhibition of the intended primary target.

Possible Cause: This is a classic indicator of a significant off-target effect. The observed phenotype may be due to the compound's interaction with one or more unknown proteins.

Troubleshooting Steps:

  • Unbiased Proteomics Approaches: To identify unknown targets, unbiased chemical proteomics methods are highly effective.[12][13] These methods aim to identify which proteins in the proteome physically interact with the compound. Common approaches include:

    • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[14]

    • Capture Compound Mass Spectrometry (CCMS): This technique uses a tri-functional probe to covalently capture interacting proteins in their native environment.[15]

  • Phenotypic Screening with Known Off-Targets: If you have data from a kinome scan, you can cross-reference the identified off-targets with known signaling pathways related to your observed phenotype. Use more selective inhibitors for these off-targets to see if you can replicate the phenotype.

Experimental Protocols

Protocol 1: Kinome Profiling Workflow

This protocol provides a general workflow for assessing the selectivity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide against a panel of kinases.

Objective: To identify potential kinase off-targets.

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in DMSO (e.g., 10 mM).

  • Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used.

  • Kinase Panel Selection: Choose a kinase panel that provides broad coverage of the human kinome. Many vendors offer panels of over 300 kinases.[8][10]

  • Assay Performance: The vendor will perform the assays, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method to measure kinase activity in the presence of your compound.[8]

  • Data Analysis: The results are usually provided as percent inhibition relative to a DMSO control. A common threshold for a "hit" is >50% inhibition.

Data Presentation:

Kinase TargetPercent Inhibition @ 1 µMKinase Family
Target X (Primary)95%TK
Off-Target A78%CAMK
Off-Target B62%AGC
Off-Target C15%STE
.........
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate a putative off-target interaction within intact cells.

Rationale: The binding of a small molecule to its target protein often increases the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures.

Methodology:

  • Cell Culture: Grow the cells of interest to a suitable confluency.

  • Compound Treatment: Treat the cells with N-(5-Amino-2-methyl-phenyl)-isonicotinamide at a relevant concentration (e.g., 10x IC50) and a vehicle control (DMSO) for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific to the putative off-target protein.

  • Data Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Workflow for Off-Target Identification and Validation

OffTargetWorkflow cluster_screening Phase 1: Broad Screening cluster_validation Phase 2: Hit Validation cluster_characterization Phase 3: Functional Characterization kinome Kinome Profiling (e.g., >300 kinases) hits List of Potential Off-Targets kinome->hits proteome Chemical Proteomics (e.g., Affinity Pulldown) proteome->hits dose_response Dose-Response Curve (IC50 Determination) orthogonal Orthogonal Biochemical Assay dose_response->orthogonal cetsa Cellular Target Engagement (e.g., CETSA) orthogonal->cetsa validated_hits Validated Off-Targets cetsa->validated_hits cell_assays Cell-Based Functional Assays phenotype Phenotype Rescue/ Replication cell_assays->phenotype final Characterized Selectivity Profile phenotype->final start Novel Compound: N-(5-Amino-2-methyl-phenyl) -isonicotinamide start->kinome start->proteome hits->dose_response validated_hits->cell_assays

Caption: A tiered workflow for identifying and validating off-target effects.

Conceptual Pathway: Impact of NNMT Inhibition

Based on related nicotinamide analogs, this diagram illustrates a potential pathway affected by inhibiting an enzyme like Nicotinamide N-methyltransferase (NNMT).

NNMT_Pathway cluster_consequences Downstream Effects of Inhibition compound N-(5-Amino-2-methyl-phenyl) -isonicotinamide nnmt NNMT compound->nnmt Inhibits mna 1-MNA nnmt->mna Produces sah SAH nnmt->sah Produces nam_inc Increased NAM Pool nnmt->nam_inc Shunts Substrate sam_inc Increased SAM Pool nnmt->sam_inc nam Nicotinamide (NAM) nam->nnmt nad NAD+ Salvage Pathway nam->nad sam SAM sam->nnmt sirt1 SIRT1 Activity nad->sirt1 lipogenesis Lipogenesis sirt1->lipogenesis Inhibits nam_inc->nad

Caption: Potential effects of NNMT inhibition by a nicotinamide analog.

References

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]

  • Kinome Profiling. Oncolines B.V. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution. PubMed. Available at: [Link]

  • Quantitative Proteomics for Target Deconvolution and Selectivity Profiling. Evotec. Available at: [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. Available at: [Link]

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River. Available at: [Link]

  • Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. Available at: [Link]

  • BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. Available at: [Link]

  • Are there experimental tests for off target effects in CRISPR? ResearchGate. Available at: [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology. Available at: [Link]

  • CRISPR/Cas9 Off-Target Validation Solutions. iGeneTech. Available at: [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. PMC - NIH. Available at: [Link]

  • How to avoid off-target events in crispr experiments. Abyntek Biopharma. Available at: [Link]

  • Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PMC - PubMed Central. Available at: [Link]

  • Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes. PMC - NIH. Available at: [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC - NIH. Available at: [Link]

  • Identification of KHS-101 as a Transcription Factor EB Activator to Promote α-Synuclein Degradation. MDPI. Available at: [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. Available at: [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. PMC - NIH. Available at: [Link]

  • Nicotinamide N-Methyltransferase: A Promising Biomarker and Target for Human Cancer Therapy. PMC - NIH. Available at: [Link]

  • Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. PMC - NIH. Available at: [Link]

  • Discovery of N -(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

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Troubleshooting

Technical Support Center: N-(5-Amino-2-methyl-phenyl)-isonicotinamide Experiments

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving N-(5-Amino-2-methyl-phenyl)-isonico...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving N-(5-Amino-2-methyl-phenyl)-isonicotinamide. This guide offers in-depth technical advice, detailed protocols, and answers to frequently asked questions to navigate the potential challenges in the synthesis, purification, and biological application of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Q1: What are the basic chemical properties of N-(5-Amino-2-methyl-phenyl)-isonicotinamide?

A1: N-(5-Amino-2-methyl-phenyl)-isonicotinamide is an aromatic amide with the molecular formula C₁₃H₁₃N₃O. Its molecular weight is approximately 227.26 g/mol .[1] The structure contains a substituted aniline ring coupled to an isonicotinamide moiety, which imparts specific chemical characteristics that can influence its solubility, stability, and biological activity.

Q2: What is the typical appearance of this compound?

A2: As with many aromatic amines, the compound is likely a solid at room temperature, potentially ranging in color from off-white to a pale yellow or brown. The color can be an indicator of purity, with darker shades potentially suggesting the presence of oxidized impurities.

Q3: In what solvents is N-(5-Amino-2-methyl-phenyl)-isonicotinamide typically soluble?

A3: While specific solubility data for this exact compound is not extensively published, based on its structure containing both polar (amine, amide) and non-polar (aromatic rings, methyl group) functionalities, it is expected to have limited solubility in aqueous buffers. It is likely to be more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] For biological assays, high-concentration stock solutions are typically prepared in 100% DMSO.[3]

Q4: How should I store N-(5-Amino-2-methyl-phenyl)-isonicotinamide?

A4: The solid compound should be stored in a cool, dry, and dark place to prevent degradation. Aromatic amines can be sensitive to light and air, leading to oxidation. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can affect compound stability.[4] Studies on a diverse set of compounds have shown that many are stable in DMSO for extended periods when stored properly.[5]

II. Troubleshooting Guide: Synthesis and Purification

This section provides guidance on overcoming common hurdles during the synthesis and purification of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Synthesis: Amide Coupling

The most common synthetic route to N-(5-Amino-2-methyl-phenyl)-isonicotinamide involves the amide coupling of isonicotinic acid (or its activated derivative) with 5-amino-2-methylaniline.

Issue 1: Low Yield of the Desired Amide Product

  • Possible Cause: Inefficient activation of the carboxylic acid.

    • Troubleshooting:

      • Choice of Coupling Reagent: If using carbodiimides like DCC or EDC, the addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can minimize side reactions and improve yields. For challenging couplings, phosphonium or aminium-based reagents like PyBOP or HATU can be more effective.[6][7]

      • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. The reaction temperature and time should be optimized; while many couplings proceed at room temperature, gentle heating may be required.

  • Possible Cause: Side reactions of the starting materials.

    • Troubleshooting:

      • Dimerization of Activated Carboxylic Acid: This can be minimized by the slow addition of the coupling reagent to a solution of the carboxylic acid and the amine.

      • Oxidation of the Aniline: The amino group on 5-amino-2-methylaniline is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Issue 2: Difficult Purification and Presence of Impurities

  • Possible Cause: Formation of hard-to-remove byproducts.

    • Troubleshooting:

      • Urea Byproducts: When using carbodiimides like DCC, the resulting dicyclohexylurea is often insoluble in many organic solvents and can be removed by filtration.[8] If using a water-soluble carbodiimide like EDC, an aqueous workup can remove the corresponding urea byproduct.

      • Unreacted Starting Materials: Purification by column chromatography on silica gel is a standard method. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[2][9] Recrystallization from a suitable solvent system can also be an effective purification method for amides.[9]

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture B Aqueous Workup (e.g., wash with NaHCO₃, brine) A->B C Dry Organic Layer (e.g., over Na₂SO₄) B->C D Concentrate in vacuo C->D E Column Chromatography (Silica Gel) D->E Primary Purification F Recrystallization E->F Further Purification (if needed) G Pure Product E->G F->G

Caption: A typical purification workflow for amide products.

Characterization

Issue 3: Ambiguous Spectroscopic Data (NMR, MS)

  • Possible Cause: Presence of residual solvent or impurities.

    • Troubleshooting:

      • ¹H NMR: Look for characteristic peaks of the product. The aromatic protons will appear in the range of ~6.5-8.5 ppm. The amide N-H proton is a broad singlet, and its chemical shift can vary. The methyl group protons will be a singlet around 2-2.5 ppm. Compare the integration of the peaks to confirm the structure. Residual solvents like ethyl acetate or dichloromethane will have characteristic peaks.

      • LC-MS: This is a powerful tool to assess purity and confirm the molecular weight. A single peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a good indicator of purity.[10][11]

TechniqueExpected Observations for N-(5-Amino-2-methyl-phenyl)-isonicotinamide
¹H NMR Aromatic protons (~6.5-8.5 ppm), Amide N-H (broad singlet), Amino N-H₂ (broad singlet), Methyl C-H₃ (singlet, ~2-2.5 ppm)
¹³C NMR Peaks corresponding to the aromatic carbons and the carbonyl carbon of the amide.
LC-MS A major peak in the chromatogram with m/z corresponding to [M+H]⁺ (~228.1).
IR Characteristic stretches for N-H (amine and amide), C=O (amide), and aromatic C-H bonds.

III. Troubleshooting Guide: In Vitro Biological Assays

This section focuses on resolving common issues encountered when using N-(5-Amino-2-methyl-phenyl)-isonicotinamide in cell-based and biochemical assays.

Issue 4: Compound Precipitation in Assay Media

  • Possible Cause: Poor aqueous solubility.

    • Troubleshooting:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, typically ≤ 0.5%, to maintain cell health and avoid solubility issues.[12] However, even at these concentrations, some compounds can precipitate.

      • Solubility Assessment: Before conducting extensive experiments, it is advisable to perform a simple solubility test. Prepare the highest intended concentration of the compound in the assay buffer and visually inspect for precipitation after a relevant incubation period.

      • Use of Surfactants: In some biochemical assays, the inclusion of a non-ionic detergent like Triton X-100 or Tween-20 can help maintain compound solubility. However, their compatibility with the specific assay must be verified.

Issue 5: High Background or False Positives in Screening Assays

  • Possible Cause: Compound interference with the assay technology.

    • Troubleshooting:

      • Fluorescence Interference: If using a fluorescence-based assay, run a control experiment with the compound in the absence of the biological target to check for intrinsic fluorescence or quenching properties.

      • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.[13] This can often be mitigated by including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[13]

      • Reactivity of the Aromatic Amine: Aromatic amines can be reactive and may interfere with certain assay components.[14] Including appropriate controls, such as a no-enzyme control, can help identify such interference.[13]

Issue 6: Inconsistent or Non-reproducible Results

  • Possible Cause: Compound instability in stock solution or assay buffer.

    • Troubleshooting:

      • Stock Solution Stability: Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the main stock solution by preparing small aliquots.[4] While many compounds are stable in DMSO at -20°C for months, the stability of N-(5-Amino-2-methyl-phenyl)-isonicotinamide should be empirically determined if long-term storage is required.[3][5]

      • Stability in Assay Buffer: The stability of the compound in aqueous buffer at 37°C can be limited. Consider performing time-course experiments to determine the window of stability.

Logical Flow for Troubleshooting In Vitro Assays

AssayTroubleshooting A Unexpected Assay Results B Check for Compound Precipitation A->B C Assess Compound Interference with Assay Readout A->C D Evaluate Stock Solution Stability A->D I Consult Literature for Similar Compounds A->I G Optimize Assay Conditions (e.g., DMSO concentration, incubation time) B->G E Run Appropriate Controls (e.g., no-enzyme, no-substrate) C->E D->G F Consider Non-Specific Inhibition (e.g., aggregation) F->G H Purify and Re-characterize Compound G->H H->A Re-test

Caption: A logical workflow for troubleshooting in vitro assay issues.

IV. Troubleshooting Guide: In Vivo Experiments

For researchers advancing to in vivo studies, this section provides insights into potential challenges.

Issue 7: Poor Bioavailability After Oral Dosing

  • Possible Cause: Low aqueous solubility and/or poor membrane permeability.

    • Troubleshooting:

      • Formulation Development: For preclinical studies, formulating the compound in a vehicle that enhances solubility is crucial. Common vehicles include aqueous solutions with co-solvents (e.g., PEG400, Solutol HS 15), suspensions in vehicles like 0.5% methylcellulose, or lipid-based formulations.[15][16][17][18]

      • Salt Formation: If the compound has a basic nitrogen (e.g., the pyridine nitrogen), forming a salt (e.g., hydrochloride salt) can significantly improve aqueous solubility.

      • Alternative Dosing Routes: If oral bioavailability remains a challenge, consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection, depending on the experimental goals.

Issue 8: Unexplained Toxicity or Off-Target Effects

  • Possible Cause: Metabolic activation of the aromatic amine.

    • Troubleshooting:

      • Metabolite Identification: Aromatic amines can be metabolized in the liver to reactive intermediates that can cause toxicity.[19][20][21] In advanced stages of drug development, metabolite identification studies are often conducted.

      • Dose-Response Studies: Carefully conduct dose-response studies to identify a maximum tolerated dose (MTD).

      • Structural Modification: If toxicity is a persistent issue, medicinal chemistry efforts may be required to modify the structure to block metabolic hot spots without losing the desired biological activity.

V. References

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]

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  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • de la Torre, B. G., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(3), 606–631. [Link]

  • ResearchGate. (2014). How long can a compound be stable in DMSO for?[Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • Bioinfo Publications. (n.d.). PHYSICOCHEMICAL STUDIES OF SOME AZOMETHINES OF P-AMINO PHENOL IN DMF AND DMSO SOLUTIONS AT 308.15 K. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Parmar, K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 1-9. [Link]

  • PubChem. (n.d.). N-(3-Amino-2-methylphenyl)isonicotinamide. [Link]

  • Raffaelli, F., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology, 45(7), 734-743. [Link]

  • ResearchGate. (2005). Synthesis and Studies of 1-[2-(Aryl Amino-2-Oxo Ethyl) Amino]-4-(N-Methyl Piperazino)-Benzene Derivatives. [Link]

  • ResearchGate. (2025). Carcinogenicity of the aromatic amines: From Structure-Activity Relationships to mechanisms of action and risk assessment. [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

  • Spilman, P., & Wrasidlo, W. (2013). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 966, 19–29. [Link]

  • SpectraBase. (n.d.). Isonicotinamide - Optional[1H NMR] - Spectrum. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • NCBI. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES. [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • PubMed Central. (n.d.). Association between aromatic amines and serum neurofilament light chain as a biomarker of neural damage: a cross-sectional study from NHANES. [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PubMed Central. (n.d.). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • NCBI. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. [Link]

  • PubMed. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. [Link]

  • ACS Nano. (2026). Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation. [Link]

  • ResearchGate. (2025). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • MDPI. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs. [Link]

  • ResearchGate. (n.d.). Yield and 1 H NMR Data for Compounds 5a,b,d and 6a–f. [Link]

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  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

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Sources

Optimization

Technical Support Center: Optimizing N-(5-Amino-2-methyl-phenyl)-isonicotinamide Bioactivity

Welcome to the technical support center for N-(5-Amino-2-methyl-phenyl)-isonicotinamide, also widely known in the scientific literature as GW5074. As a Senior Application Scientist, my goal is to provide you with a compr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(5-Amino-2-methyl-phenyl)-isonicotinamide, also widely known in the scientific literature as GW5074. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide to troubleshoot common experimental hurdles and unlock the full potential of this potent c-Raf kinase inhibitor. This guide is structured in a question-and-answer format to directly address the practical challenges you may face.

Section 1: Compound Handling and Assay Preparation

This section addresses the critical first steps. Improper handling and preparation are common sources of experimental variability and apparent lack of bioactivity.

Q1: My N-(5-Amino-2-methyl-phenyl)-isonicotinamide (GW5074) won't fully dissolve. How can I prepare my stock solution correctly, and what are the downstream implications of poor solubility?

A1: This is a frequent and critical issue. Undissolved compound leads to inaccurate concentration calculations and can cause significant assay artifacts.

  • Recommended Solvent and Concentration: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). GW5074 is reported to be soluble up to 100 mM in DMSO[1]. For aqueous buffers, its solubility is significantly lower.

  • Protocol for Solubilization:

    • Always use high-purity, anhydrous DMSO. Water content can significantly decrease the solubility of hydrophobic compounds.

    • Weigh the compound accurately.

    • Add the DMSO to the solid compound, not the other way around.

    • Vortex vigorously. Gentle warming in a water bath (37°C) and brief sonication can aid dissolution, but avoid overheating which could degrade the compound.

    • Visually inspect the solution against a light source to ensure no particulates are visible. Centrifuge the stock solution at high speed (>10,000 x g) for 5-10 minutes and use the supernatant for serial dilutions to remove any micro-precipitates.

  • Downstream Implications: If the compound precipitates when diluted into your aqueous assay buffer, the effective concentration will be much lower than intended, leading to a misleadingly high IC50 value. Furthermore, compound aggregates can cause non-specific inhibition, leading to false-positive results[2].

Section 2: Troubleshooting In Vitro Kinase Assays

The core of your investigation will likely be an in vitro kinase assay. When results are not as expected, a systematic approach is necessary. N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a potent c-Raf inhibitor with a reported IC50 of approximately 9 nM in biochemical assays[3][4][5]. If your results deviate significantly, consider the following.

Q2: My measured IC50 for GW5074 against c-Raf is much higher than the reported ~9 nM. What are the most likely causes?

A2: This is a classic problem when working with ATP-competitive inhibitors. The discrepancy almost always points to assay conditions, particularly the ATP concentration.

  • The Critical Role of ATP Concentration: GW5074 inhibits c-Raf by competing with ATP for the kinase's binding site. If the ATP concentration in your assay is too high, it will outcompete the inhibitor, making the compound appear less potent (i.e., having a higher IC50). For accurate IC50 determination of an ATP-competitive inhibitor, the ATP concentration should ideally be at or below the Michaelis constant (Km) of the kinase for ATP[2][6]. Many commercial kinase assay kits use high ATP concentrations to generate a strong signal, which can be problematic.

  • Enzyme and Substrate Quality: Ensure your recombinant c-Raf enzyme is active and your substrate is not degraded. Include a "no enzyme" control and a "no substrate" control in your experiments to validate that the signal is dependent on kinase activity[2]. Several commercial kits provide validated recombinant c-Raf and substrates[7][8][9].

  • Detergent for Preventing Aggregation: Small molecule inhibitors can form aggregates in aqueous buffers, which can non-specifically inhibit enzymes[2]. Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Brij-35 or Triton X-100 in your kinase assay buffer is a standard practice to prevent this[2][10][11].

Troubleshooting Workflow for High IC50 Value

start High IC50 Observed check_atp Check ATP Concentration in Assay Buffer start->check_atp atp_high Is [ATP] > Km(ATP)? check_atp->atp_high reduce_atp Optimize Assay with [ATP] at or near Km atp_high->reduce_atp Yes check_sol Verify Compound Solubility in Final Assay Buffer atp_high->check_sol No reduce_atp->check_sol sol_issue Precipitation Observed? check_sol->sol_issue reformulate Reformulate Dilution Scheme (e.g., lower final DMSO %) Add 0.01% Brij-35 sol_issue->reformulate Yes check_enzyme Assess Enzyme Activity (Positive Control Inhibitor) sol_issue->check_enzyme No reformulate->check_enzyme enzyme_issue Low Activity? check_enzyme->enzyme_issue new_enzyme Source New Enzyme Lot enzyme_issue->new_enzyme Yes success IC50 Matches Literature enzyme_issue->success No new_enzyme->success

Caption: Troubleshooting workflow for unexpectedly high IC50 values.

Q3: I'm seeing inconsistent results or high background signal in my kinase assay. How can I improve my assay's robustness?

A3: High background and poor reproducibility can obscure real results. The key is to include a comprehensive set of controls.

Control TypePurposeExpected OutcomeTroubleshooting If Outcome is Not Met
No Enzyme Control Identifies signal from compound interference or substrate auto-phosphorylation.Signal should be at or near zero.High signal suggests compound is interfering with the detection reagent (e.g., auto-fluorescence) or the substrate is unstable.
No Substrate Control Measures kinase auto-phosphorylation.Signal should be minimal.High signal indicates significant kinase auto-phosphorylation, which may require assay re-optimization.
Positive Control Inhibitor Validates that the assay can detect inhibition.Should show dose-dependent inhibition.No inhibition suggests a problem with the enzyme, buffer components, or detection system.
Vehicle Control (DMSO) Sets the 100% activity baseline.Establishes the maximum signal window.Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%, as higher concentrations can inhibit kinase activity[8].

A well-designed assay plate with these controls will allow you to diagnose the source of variability. For example, a high signal in the "No Enzyme Control" points toward compound interference, not a lack of bioactivity[2].

Section 3: Bridging Biochemical Activity to Cellular Effects

Observing potent inhibition in a biochemical assay is the first step. The next is confirming this activity in a cellular context.

Q4: GW5074 is potent in my biochemical c-Raf assay, but shows weak activity in my cell-based proliferation assay. What's going on?

A4: A discrepancy between biochemical and cellular potency is common and points to several factors beyond direct target engagement.

  • Cell Permeability: The compound must cross the cell membrane to reach its cytosolic target, c-Raf. While not extensively reported for GW5074, poor membrane permeability is a common reason for weak cellular activity.

  • Cellular ATP Concentrations: Intracellular ATP is typically in the millimolar (mM) range, which is orders of magnitude higher than the ATP concentrations used in optimized biochemical assays. This high level of the competitor (ATP) will require a higher concentration of the inhibitor to achieve the same level of target inhibition.

  • Efflux Pumps: Cancer cells can overexpress efflux pumps (e.g., P-glycoprotein) that actively remove small molecules from the cell, lowering the effective intracellular concentration.

  • Off-Target Effects: In some cases, GW5074 has been shown to paradoxically activate the Raf-MEK-ERK pathway in neuronal cells, despite being an in vitro inhibitor[5][12]. This highlights that the cellular environment is far more complex than a test tube.

Protocol: Assessing Downstream Target Engagement

To confirm that your compound is engaging c-Raf in cells, you must measure the phosphorylation of a downstream target. A Western blot is the most common method.

  • Cell Treatment: Plate your cells of interest (e.g., a cancer cell line with a known B-Raf or Ras mutation) and allow them to adhere.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 12-24 hours.

  • Inhibitor Treatment: Treat cells with a dose-response of GW5074 (e.g., 0.1, 1, 10, 100 µM) for a defined period (e.g., 1-4 hours).

  • Stimulation: Stimulate the pathway with a growth factor (e.g., EGF or PMA) for 10-15 minutes to induce a strong signal.

  • Lysis & Western Blot: Lyse the cells, run the protein lysates on an SDS-PAGE gel, and probe with antibodies for phosphorylated MEK (p-MEK) and total MEK (t-MEK). A bioactive compound should reduce the p-MEK/t-MEK ratio.

Simplified Ras/Raf/MEK/ERK Signaling Pathway

cluster_membrane Cell Membrane GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras-GTP Receptor->Ras cRaf c-Raf Ras->cRaf recruits & activates MEK MEK1/2 cRaf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation GW5074 GW5074 (N-(5-Amino-2-methyl-phenyl) -isonicotinamide) GW5074->cRaf inhibits

Caption: GW5074 targets c-Raf to block downstream signaling.

Section 4: Strategies for Improving Bioactivity

If you have confirmed that the parent molecule, N-(5-Amino-2-methyl-phenyl)-isonicotinamide, has limitations, the next step is medicinal chemistry-driven optimization.

Q5: I want to design analogs of GW5074 to improve its properties (e.g., potency, solubility, metabolic stability). Where do I start?

A5: This requires a Structure-Activity Relationship (SAR) study. The core structure provides two clear handles for modification: the isonicotinamide headgroup and the 5-Amino-2-methyl-phenyl tail .

  • Ligand-Based Design: Since the primary target is known, you can use ligand-based and structure-based drug design approaches[13]. Analyze the key chemical features: the isonicotinamide acts as a hinge-binding motif common in kinase inhibitors, while the substituted phenyl group explores a deeper pocket.

  • Modifying the Isonicotinamide: This group is likely critical for binding to the kinase hinge region. Modifications here are high-risk but could yield significant gains. Consider replacing the nitrogen in the pyridine ring (a bioisosteric replacement) to alter hydrogen bonding capacity and pKa.

  • Modifying the Phenyl Ring Substituents:

    • Amino Group: The 5-amino group is a potential site of metabolic modification (e.g., acetylation). You could replace it with other hydrogen bond donors/acceptors (e.g., -OH, -CH2OH) or block metabolism by converting it to a secondary amine or amide.

    • Methyl Group: The 2-methyl group provides steric bulk and influences the torsion angle of the phenyl ring. Modifying its size (e.g., to ethyl) or removing it can probe the pocket's size constraints.

  • Improving Physicochemical Properties: If poor solubility or permeability is an issue, consider adding polar groups (e.g., a small hydroxyl or methoxy group) or reducing the overall lipophilicity. Computer-aided drug design (CADD) tools can help predict these properties before synthesis[13].

Developing new chemical entities is a complex process, but a systematic SAR exploration, guided by robust biochemical and cellular assays, is the established path toward improved kinase inhibitors[14][15].

References

  • Chin, P. C., Liu, L., Morrison, B. E., et al. (2004). The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. Journal of Neurochemistry, 90(3), 595-608. Retrieved from [Link]

  • c-Raf Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved from [Link]

  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). National Institutes of Health. Retrieved from [Link]

  • Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. (2020). PubMed Central. Retrieved from [Link]

  • Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors. (2010). PubMed Central. Retrieved from [Link]

  • c-RAF (Y340D, Y341D) Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved from [Link]

  • Targeting cancer with small molecule kinase inhibitors. (2009). PubMed Central. Retrieved from [Link]

  • 79570 c-Raf Kinase Assay Kit - BPS Bioscience. (n.d.). Bio-Connect. Retrieved from [Link]

  • Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate. Retrieved from [Link]

  • Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. Retrieved from [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PubMed Central. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Welcome to the technical support guide for the synthesis of N-(5-amino-2-methyl-phenyl)-isonicotinamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(5-amino-2-methyl-phenyl)-isonicotinamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

I. Synthetic Overview: A Two-Step Approach

The most reliable and common pathway to synthesize N-(5-amino-2-methyl-phenyl)-isonicotinamide involves a two-step process:

  • Amide Coupling: Acylation of a nitro-substituted aniline, 4-methyl-3-nitroaniline, with an activated form of isonicotinic acid.

  • Nitro Reduction: Selective reduction of the nitro group to the corresponding primary amine to yield the final product.

This strategy is superior to direct acylation of a diamine, as the nitro group acts as a protecting group, preventing di-acylation and simplifying purification.

Synthetic_Pathway cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 4-Methyl-3-nitroaniline C N-(2-methyl-5-nitrophenyl) isonicotinamide A->C Base (e.g., TEA) Solvent (e.g., DCM) B Isonicotinoyl Chloride HCl B->C D N-(5-amino-2-methyl-phenyl) isonicotinamide (Final Product) C->D Reducing Agent (e.g., H2, Pd/C)

Caption: Overall synthetic workflow for N-(5-amino-2-methyl-phenyl)-isonicotinamide.

II. Frequently Asked Questions (FAQs)

Q1: My amidation reaction (Step 1) has a very low yield. What are the most common causes?

A1: Low yield in this acylation step typically points to one of three issues:

  • Insufficient Base: Isonicotinoyl chloride is commonly supplied as a hydrochloride salt to improve its stability.[1] This means you require at least two equivalents of a non-nucleophilic base (like triethylamine or DIPEA). The first equivalent neutralizes the HCl salt, and the second quenches the HCl generated during the amide bond formation. Insufficient base leaves the starting amine protonated and non-nucleophilic.

  • Moisture Contamination: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in your solvent, glassware, or starting materials will convert the isonicotinoyl chloride back to isonicotinic acid, which is unreactive under these conditions. Ensure all materials are rigorously dried.

  • Poor Solubility: The isonicotinoyl chloride hydrochloride salt can be sparingly soluble in common inert solvents like dichloromethane (DCM).[1] This can limit its availability for the reaction. Consider adding a co-solvent like THF or gently warming the mixture if solubility is an issue.

Q2: I'm seeing a significant amount of unreacted 4-methyl-3-nitroaniline and a polar, acid-soluble impurity in my crude product.

A2: This strongly suggests hydrolysis of the isonicotinoyl chloride into isonicotinic acid. The unreacted aniline remains, and the isonicotinic acid is the polar impurity. To confirm, you can analyze your crude mixture by LC-MS; isonicotinic acid will have a mass of [M+H]⁺ ≈ 124.1. The solution is to meticulously dry your solvent and reagents and perform the reaction under an inert atmosphere (N₂ or Argon).

Q3: My final product after the nitro reduction (Step 2) is a pink or brown powder, not the expected off-white solid. Why?

A3: Aromatic amines, like your final product, are highly susceptible to air oxidation. The discoloration is due to the formation of small quantities of oxidized, colored byproducts. To prevent this, ensure the workup and purification are performed promptly after the reaction is complete. Blanketing the solution with an inert gas during solvent removal and storing the final product under nitrogen or argon in a sealed, light-protected vial is highly recommended.

Q4: I used SnCl₂ for the nitro reduction, but my NMR shows broad peaks, and I suspect metal contamination. What are my options?

A4: Tin salt contamination is a classic drawback of using stannous chloride. The tin complexes can be difficult to remove and can interfere with subsequent reactions or biological assays.

  • Improved Workup: A basic aqueous workup (e.g., with saturated NaHCO₃ or a mild NaOH solution) will precipitate most tin salts as tin hydroxides, which can be filtered off (often through a pad of Celite). However, this can be a messy and sometimes incomplete process.

  • Alternative Reducing Agent: Catalytic hydrogenation (H₂, Pd/C) is a much cleaner alternative. The palladium catalyst is easily removed by filtration at the end of the reaction, leaving no metal contaminants in your product. This is the preferred method for high-purity synthesis.

III. Troubleshooting Guide 1: The Amidation Reaction

This step is critical for overall success. The primary goal is to efficiently form the amide bond while minimizing side reactions.

Amidation_Issues cluster_side Potential Side Reactions main Amine + Acyl Chloride HCl Desired Amide Product main:f0->main:f1 hydrolysis Acyl Chloride + H₂O Isonicotinic Acid (Inactive) main:f0->hydrolysis:f0 Trace Moisture protonation Amine + HCl Ammonium Salt (Inactive) main:f0->protonation:f0 < 2 eq. Base

Caption: Key reactions occurring during the amidation step.

Optimized Protocol: Acylation with Isonicotinoyl Chloride
  • Preparation: Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask under N₂, add 4-methyl-3-nitroaniline (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.1 M concentration). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq.) dropwise to the stirred solution. Causality: The slight excess of base ensures complete neutralization of both the HCl salt and the generated HCl.

  • Acyl Chloride Addition: In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.1 eq.) in a small amount of anhydrous DCM. Add this slurry portion-wise to the reaction mixture at 0 °C. Causality: Portion-wise addition helps control the exotherm and minimizes side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Track the consumption of the starting amine using Thin Layer Chromatography (TLC) or LC-MS. The product, N-(2-methyl-5-nitrophenyl)isonicotinamide, will be less polar than the starting aniline.

Troubleshooting Table: Amidation Step
Problem Probable Cause(s) Recommended Solution(s)
Reaction Stalled 1. Insufficient base. 2. Hydrolysis of acyl chloride. 3. Poor reagent quality.1. Add an additional 0.2-0.5 eq. of base. 2. Restart with rigorously dried reagents and solvent. 3. Verify the purity of starting materials.
Multiple Spots on TLC 1. Incomplete reaction (starting material remains). 2. Isonicotinic acid byproduct formed.1. Increase reaction time or warm gently (to ~35 °C). 2. Purify via column chromatography or an acidic wash to remove the isonicotinic acid.
Formation of a Thick, Unstirrable Slurry Precipitation of triethylamine hydrochloride salt.Add more anhydrous solvent to improve stirring. This is normal and indicates the reaction is proceeding.

IV. Troubleshooting Guide 2: Nitro Group Reduction

The reduction of the nitro group must be complete and clean to avoid difficult purifications.

Recommended Protocol: Catalytic Hydrogenation
  • Setup: In a suitable hydrogenation vessel, dissolve N-(2-methyl-5-nitrophenyl)isonicotinamide (1.0 eq.) in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst: Add Palladium on Carbon (Pd/C, 5-10 wt% catalyst, 10% loading) to the solution. Safety Note: Pd/C can be pyrophoric. Handle with care, preferably under a wet or inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with N₂, and then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator) to 1 atm (or up to 50 psi for faster reaction).

  • Reaction: Stir vigorously at room temperature for 2-12 hours. Vigorous stirring is essential for efficient gas-liquid-solid phase mixing.

  • Monitoring: Monitor by TLC/LC-MS for the disappearance of the nitro-intermediate. The amino product will be significantly more polar.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Remove the solvent in vacuo. The resulting solid is your crude product, which may require further purification. Causality: Filtration through Celite is crucial as fine palladium particles can pass through standard filter paper and cause product discoloration and contamination.

Troubleshooting Table: Reduction Step
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Reduction 1. Inactive or insufficient catalyst. 2. Insufficient hydrogen pressure/supply. 3. Catalyst poisoning (e.g., by sulfur impurities).1. Add fresh catalyst. 2. Ensure the H₂ balloon has not deflated; re-pressurize if needed. 3. If starting material is impure, purify it before reduction.
Product is Grey/Black Incomplete removal of Pd/C catalyst.Re-dissolve the product in a suitable solvent and re-filter through a fresh, tightly packed Celite pad.
Amide Bond Cleavage Overly harsh reduction conditions (e.g., very high pressure/temperature, or using a reducing agent like LiAlH₄).[2]Stick to milder, selective conditions like H₂/Pd-C at room temperature or SnCl₂. Avoid hydride-based reducing agents.

V. Purification & Analytical Characterization

Final purity is paramount for any downstream application.

Purification Strategy
  • Crystallization: The preferred method for obtaining high-purity material. A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, is often effective. Dissolve the crude product in the minimum amount of hot "good" solvent and add the "poor" solvent dropwise until turbidity persists. Cool slowly to induce crystallization.

  • Silica Gel Chromatography: If crystallization fails or impurities are persistent, column chromatography is necessary. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The product is moderately polar and should elute accordingly.

Byproduct Summary Table

For effective analysis, it's crucial to know what you are looking for.

Compound Name Step of Origin Typical Mass (ESI+) Key Distinguishing Features
N-(5-amino-2-methyl-phenyl)-isonicotinamideProduct 228.1Target molecule.
4-Methyl-3-nitroanilineStep 1153.1Unreacted starting material from Step 1.
Isonicotinic AcidStep 1124.0Hydrolysis byproduct of acyl chloride.[1]
N-(2-methyl-5-nitrophenyl)isonicotinamideStep 2258.1Incomplete reduction; starting material for Step 2.
Triethylammonium ChlorideStep 1-Salt byproduct from amidation; removed during aqueous workup.

VI. References

  • University College London. (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Le, S. N., et al. (2023). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]

  • Nielsen, J. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]

  • Wang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. Analytical Chemistry. [Link]

  • Shen, B., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications. [Link]

  • Abdel-Ghani, T. M., et al. (2021). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports. [Link]

  • El-Sayed, M. A. A., et al. (2021). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

Sources

Optimization

Technical Support Center: N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Welcome to the technical support guide for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common sources of experime...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(5-Amino-2-methyl-phenyl)-isonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common sources of experimental variability and to provide robust troubleshooting strategies. The guidance herein is structured to ensure scientific integrity and promote reproducible results in your research endeavors.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My experimental results with N-(5-Amino-2-methyl-phenyl)-isonicotinamide are inconsistent between assays. What are the primary causes?

Inconsistent results are a common challenge when working with small molecule inhibitors. The variability can typically be traced back to one of three areas: the compound itself, the experimental system, or the assay protocol.[1]

  • Compound-Related Issues: Problems with the inhibitor's purity, solubility, and stability are frequent culprits.[1]

  • Experimental System-Related Issues: This includes variability in cell culture conditions, such as passage number and cell density, which can alter cellular responses.[2]

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can lead to significant data scatter.[1]

A systematic approach to troubleshooting, starting with the compound and moving to the experimental setup, is the most effective way to identify the source of variability.

Q2: I am observing no effect of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in my cell-based assay. What should I check first?

The lack of an observable effect can be due to several factors.[3] A logical troubleshooting workflow should be employed to diagnose the issue efficiently.

  • Compound Integrity and Solubility: The primary suspect should be the compound itself. It may have degraded, or more commonly, it may not be sufficiently soluble in the assay buffer at the concentration being tested.[3] Poor aqueous solubility is a frequent reason for the inactivity of small molecule inhibitors.[3]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell.[3] This could be due to poor cell permeability or rapid efflux.

  • Mechanism of Action: The downstream signaling pathway you are monitoring may not be active in your specific experimental model, or there could be compensatory mechanisms that mask the inhibitor's effect.[3]

Q3: How can I be certain that the observed cellular phenotype is due to on-target activity and not off-target effects?

Distinguishing on-target from off-target effects is a critical aspect of drug development and mechanistic studies.[4] Several strategies can be employed:

  • Use a Negative Control: A close chemical analog of N-(5-Amino-2-methyl-phenyl)-isonicotinamide that is known to be inactive against the intended target is an invaluable tool.[4][5] If this analog does not produce the same phenotype, it strengthens the case for on-target activity.

  • Rescue Experiments: If possible, overexpressing the target protein might rescue the phenotype, indicating that the inhibitor's effect is mediated through that specific target.

  • Orthogonal Assays: Confirming the effect with a different assay that measures a distinct downstream event of the same pathway can provide additional evidence for on-target activity.

  • Direct Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can directly measure the binding of the compound to its target protein within intact cells.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments with N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Section 1: Compound Integrity and Handling

Root Cause Analysis: The chemical stability of small molecule inhibitors can be compromised by improper storage, handling, or the presence of impurities from synthesis.[3]

Troubleshooting Steps:

  • Verify Source and Purity: Always source compounds from reputable suppliers who provide a certificate of analysis with purity data (e.g., from HPLC or NMR).[3]

  • Proper Storage: Store the compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[3]

  • Fresh Stock Solutions: Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3]

  • Purity Re-assessment: If there is a persistent issue, consider having the compound's purity and identity re-assessed by analytical methods such as HPLC-MS or NMR.

Root Cause Analysis: Many small molecule inhibitors, including those with aromatic rings like N-(5-Amino-2-methyl-phenyl)-isonicotinamide, exhibit poor aqueous solubility.[3] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.[3]

Troubleshooting Workflow:

A Start: Poor Solubility Suspected B Prepare 10 mM Stock in 100% DMSO A->B C Visually Inspect Stock for Clarity B->C D Perform Serial Dilution in Assay Buffer C->D E Incubate at Assay Temperature (e.g., 37°C) for 1-2 hours D->E F Visually Inspect for Precipitation E->F G Precipitation Observed? F->G H Yes: Lower Final Concentration or Add Solubilizing Agent (e.g., Pluronic F-68) G->H Yes I No: Proceed with Experiment G->I No J End H->J I->J

Caption: Workflow for troubleshooting compound solubility.

Detailed Protocol: Solubility Assessment

  • Prepare a high-concentration stock solution (e.g., 10 mM) of N-(5-Amino-2-methyl-phenyl)-isonicotinamide in 100% high-purity DMSO.[3]

  • In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., cell culture medium).[3]

  • Add the appropriate volume of the stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.[3]

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for 1-2 hours.[3]

  • Visually inspect the solution for any signs of precipitation against a dark background.[3] If precipitation is observed, the concentration is too high for the given buffer conditions.

Solubility Data Summary:

SolventSolubilityNotes
DMSOGenerally highRecommended for stock solutions.
Aqueous BufferVariableHighly dependent on buffer composition and pH.
EthanolLimitedMay be used for some applications but can affect cell viability.
Section 2: Cell-Based Assay Variability

Root Cause Analysis: Inconsistent cell seeding, edge effects in multi-well plates, and variations in reagent addition can all contribute to high variability.[2]

Troubleshooting Steps:

  • Consistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Allow cells to settle at room temperature for 15-20 minutes before placing them in the incubator to promote even distribution.

  • Mitigate Edge Effects: Avoid using the outer wells of 96-well plates for experimental samples, as these are more prone to evaporation.[2] Fill these perimeter wells with sterile PBS or media to create a humidity barrier.[2]

  • Automated Liquid Handling: If available, use automated liquid handlers for reagent addition to minimize pipetting errors.

  • Assay Controls: Include appropriate positive and negative controls on every plate to monitor assay performance and normalize data.

Root Cause Analysis: If the compound is stable and soluble, the lack of effect may stem from the biological system. The target kinase may not be active, or its inhibition may not produce the measured downstream effect in your specific cell line.

Troubleshooting Workflow for Kinase Inhibition:

A Start: No Kinase Inhibition Observed B Confirm Compound Solubility & Stability A->B C Is Target Kinase Pathway Active in Cell Line? B->C D Yes: Proceed to Downstream Analysis C->D Yes E No: Choose a Different Cell Line or Stimulate Pathway C->E No F Western Blot for Phosphorylated Substrate D->F J End E->J G Phosphorylation Reduced? F->G H Yes: On-Target Effect Confirmed G->H Yes I No: Re-evaluate Target or Consider Off-Target Effects G->I No H->J I->J

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Kinase Inhibitors: A Comparative Analysis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide and Other Key Inhibitor Classes

This guide provides a comprehensive comparison of N-(5-Amino-2-methyl-phenyl)-isonicotinamide and other prominent kinase inhibitors for researchers, scientists, and drug development professionals. We will delve into the...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of N-(5-Amino-2-methyl-phenyl)-isonicotinamide and other prominent kinase inhibitors for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, target specificity, and supporting experimental data to provide a clear understanding of their relative performance and applications.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by blocking the activity of these key enzymes. The diversity of the human kinome is matched by the variety of small molecule inhibitors that have been developed, each with its own unique mechanism and target profile.

While the specific compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide is not extensively characterized in publicly available literature as a kinase inhibitor, its core structure, isonicotinamide, is present in known inhibitors. A notable example is SRPIN340, an inhibitor of the Serine/Arginine-Rich Protein Kinase (SRPK) family. This guide will use SRPIN340 as a case study for the isonicotinamide class and compare it with other major classes of kinase inhibitors to provide a broad and practical overview for the research community.

Case Study: SRPIN340 - An Isonicotinamide-Based SRPK Inhibitor

SRPIN340, or N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide, is a selective inhibitor of SRPK1 and SRPK2.[1][2][3] Unlike many kinase inhibitors that target receptor tyrosine kinases on the cell surface, SRPKs are involved in the phosphorylation of SR proteins, which are crucial for pre-mRNA splicing. By inhibiting SRPK1, SRPIN340 can modulate the splicing of key genes, such as Vascular Endothelial Growth Factor (VEGF), leading to a reduction in pro-angiogenic isoforms.[2][4]

Mechanism of Action:

SRPIN340 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of SRPK1 with a Ki of 0.89 μM.[2][5] This prevents the phosphorylation of its downstream target, SRSF1, a key splicing factor. The inhibition of SRSF1 phosphorylation alters the alternative splicing of VEGF, favoring the production of the anti-angiogenic VEGF-A165b isoform over the pro-angiogenic VEGF-A165a isoform.[6] This mechanism has shown potential in preclinical models of diseases characterized by pathological neovascularization, such as diabetic retinopathy and certain cancers.[6][7]

Signaling Pathway:

SRPK1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates SRPK1_cyto SRPK1 Akt->SRPK1_cyto activates SRPK1_nuc SRPK1 SRPK1_cyto->SRPK1_nuc translocates SRSF1_cyto SRSF1 (unphosphorylated) SRSF1_nuc_unphos SRSF1 (unphosphorylated) SRSF1_cyto->SRSF1_nuc_unphos imports SRPIN340 SRPIN340 SRPIN340->SRPK1_cyto inhibits SRSF1_nuc_phos SRSF1-P (phosphorylated) SRPK1_nuc->SRSF1_nuc_phos phosphorylates SRSF1_nuc_unphos pre_mRNA VEGF pre-mRNA SRSF1_nuc_phos->pre_mRNA binds to pro_angiogenic Pro-angiogenic VEGF-A165a mRNA pre_mRNA->pro_angiogenic promotes splicing anti_angiogenic Anti-angiogenic VEGF-A165b mRNA pre_mRNA->anti_angiogenic alternative splicing (favored by SRPK1 inhibition) Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions Incubate Incubate Kinase, Substrate, and Inhibitor Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction Initiate->Stop Detection Detect phosphorylated substrate (e.g., radioactivity, fluorescence) Stop->Detection Analysis Data Analysis: Calculate IC50 Detection->Analysis

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Dilute the purified kinase and substrate (e.g., a peptide or protein) to their final concentrations in the reaction buffer.

    • Prepare serial dilutions of the inhibitor compound in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Include control wells with no inhibitor (100% activity) and no kinase (background).

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for sensitive detection) to all wells. The final ATP concentration should be close to the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radiometric assays, spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays, detection can be based on fluorescence, luminescence, or absorbance, depending on the assay kit. [8][9]5. Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the effect of a kinase inhibitor on the proliferation and survival of cancer cells.

Step-by-Step Protocol (using a colorimetric MTT assay):

  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the kinase inhibitor in the growth medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor dilutions.

    • Include control wells with vehicle (e.g., DMSO) only.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only).

    • Normalize the absorbance values to the vehicle control wells.

    • Plot the percent viability versus the logarithm of the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-protein Analysis

This technique is used to determine if a kinase inhibitor blocks the phosphorylation of its target and downstream signaling proteins within the cell.

Workflow:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis and Transfer cluster_immunodetection Immunodetection Cell_Culture Cell Culture and Treatment with Inhibitor Lysis Cell Lysis and Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-phospho-protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection

Caption: Workflow for Western blotting to analyze protein phosphorylation.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells and treat with the kinase inhibitor at various concentrations for a specified time. Include a positive control (e.g., stimulation with a growth factor) and a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [10] * Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [11]3. Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in TBST) to prevent non-specific antibody binding. [11] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Wash the membrane again to remove unbound secondary antibody.

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

The field of kinase inhibitor research is vast and continually evolving. Understanding the diverse mechanisms of action and target profiles of different inhibitor classes is crucial for designing effective research strategies and developing novel therapeutics. While N-(5-Amino-2-methyl-phenyl)-isonicotinamide itself is not a well-documented inhibitor, the isonicotinamide scaffold is a viable starting point for the development of novel inhibitors, as exemplified by the SRPK1/2 inhibitor SRPIN340.

By comparing SRPIN340 with multi-targeted and selective tyrosine kinase inhibitors like Sunitinib, Imatinib, and Gefitinib, we can appreciate the spectrum of kinase inhibitor design, from broad-spectrum agents to highly specific targeted therapies. The choice of inhibitor and the experimental methods used for its characterization are paramount. The detailed protocols provided in this guide for in vitro kinase assays, cell viability assays, and western blotting serve as a foundation for the rigorous evaluation of kinase inhibitor performance, enabling researchers to make informed decisions in their drug discovery and development efforts.

References

  • Wikipedia. Imatinib. [Link]

  • Wikipedia. Gefitinib. [Link]

  • Wikipedia. Erlotinib. [Link]

  • Wikipedia. Crizotinib. [Link]

  • Drugs.com. How does erlotinib work (mechanism of action)? [Link]

  • PMC - NIH. Imatinib in Chronic Myeloid Leukemia: an Overview. [Link]

  • CancerNetwork. Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

  • Wikipedia. Sorafenib. [Link]

  • UniProt. SRPK1 - SRSF protein kinase 1 - Homo sapiens (Human). [Link]

  • Dr.Oracle. What is the mechanism of action of Imatinib (Gleevec)? [Link]

  • ResearchGate. SRPKs, CLKs and CDKs as inhibitors in clinical trials. [Link]

  • Patsnap Synapse. What are SRPK family inhibitors and how do they work? [Link]

  • YouTube. Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. [Link]

  • PubMed. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy. [Link]

  • Aging. Identification of a novel and potent small molecule inhibitor of SRPK1: mechanism of dual inhibition of SRPK1 for the inhibition of cancer progression. [Link]

  • ResearchGate. Kinase Inhibitors and Cell Viability Assay. [Link]

  • PMC - NIH. Splicing Factor Kinase SRPK1 inhibition in Monocyte: A Novel Therapeutic Approach for Peripheral Arterial Disease. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [Link]

  • PMC - NIH. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PMC - NIH. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. [Link]

  • PMC - NIH. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. [Link]

  • MDPI. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. [Link]

  • PMC - NIH. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. [Link]

  • ResearchGate. (PDF) Synthesis and structure of N-(perfluorophenyl)isonicotinamide. [Link]

  • PubMed Central. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

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Comparative

A Comparative Analysis of Kinase Inhibitors: The Established Efficacy of Sorafenib and the Uncharted Territory of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

An Important Note to Our Research Audience: In the landscape of oncology drug development, the rigorous comparison of therapeutic agents is fundamental to advancing patient care. This guide was initially intended to prov...

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note to Our Research Audience:

In the landscape of oncology drug development, the rigorous comparison of therapeutic agents is fundamental to advancing patient care. This guide was initially intended to provide a direct, data-driven comparison between the well-established multi-kinase inhibitor, sorafenib , and a lesser-known compound, N-(5-Amino-2-methyl-phenyl)-isonicotinamide . However, a comprehensive search of the current scientific and patent literature has revealed a critical information gap: there is no publicly available data on the biological activity, mechanism of action, or any preclinical or clinical evaluation of N-(5-Amino-2-methyl-phenyl)-isonicotinamide as an anti-cancer agent.

Therefore, a direct comparison is not feasible without violating the principles of scientific integrity. Instead, this guide will serve a dual purpose. Firstly, it will provide a comprehensive overview of sorafenib, grounded in extensive experimental data. Secondly, it will explore the broader class of nicotinamide-based compounds as potential kinase inhibitors, contextualizing where a molecule like N-(5-Amino-2-methyl-phenyl)-isonicotinamide might theoretically fit, should it be developed in the future. This approach allows us to maintain our commitment to evidence-based analysis while still providing valuable insights for researchers in the field.

Part 1: Sorafenib - A Pillar in Multi-Kinase Inhibition

Sorafenib is an oral multi-kinase inhibitor that has been a significant therapeutic option for several cancers, including advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).[1] Its efficacy stems from a dual mechanism of action that simultaneously targets tumor cell proliferation and angiogenesis.[2]

Mechanism of Action: A Two-Pronged Attack

Sorafenib's therapeutic effects are primarily attributed to its inhibition of two key signaling pathways:

  • RAF/MEK/ERK Pathway (Tumor Cell Proliferation): Sorafenib inhibits RAF kinases, including C-RAF, B-RAF, and mutant B-RAF.[2][3] This blockade disrupts the downstream signaling cascade, leading to a reduction in tumor cell proliferation and an induction of apoptosis.[2][4]

  • Receptor Tyrosine Kinases (Angiogenesis): The compound also targets several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and progression. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[2][3][4] By inhibiting these receptors, sorafenib impedes the formation of new blood vessels, thereby limiting the tumor's access to essential nutrients and oxygen.[2]

Additional kinase targets of sorafenib include c-KIT, FLT-3, and RET, which contribute to its broad anti-tumor activity.[2]

Sorafenib_Mechanism_of_Action cluster_proliferation Tumor Cell Proliferation cluster_angiogenesis Angiogenesis RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Sorafenib_RAF Sorafenib Sorafenib_RAF->RAF VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis_Node Angiogenesis VEGFR->Angiogenesis_Node PDGFR->Angiogenesis_Node Sorafenib_RTK Sorafenib Sorafenib_RTK->VEGFR Sorafenib_RTK->PDGFR

Figure 1: Dual mechanism of action of Sorafenib.
Preclinical and Clinical Performance

Extensive preclinical studies in xenograft models have demonstrated sorafenib's ability to inhibit tumor growth across a wide range of cancer types.[4][5] These studies have shown that sorafenib's anti-tumor activity correlates with the inhibition of ERK phosphorylation and a reduction in tumor microvessel density.[4]

Clinically, the efficacy of sorafenib has been established in large, randomized controlled trials. For instance, in patients with advanced hepatocellular carcinoma, sorafenib was the first systemic agent to demonstrate a significant improvement in overall survival compared to placebo.[6][7] The SHARP trial reported a median overall survival of 10.7 months in the sorafenib group versus 7.9 months in the placebo group.[6] Similarly, in advanced renal cell carcinoma, sorafenib has been shown to prolong progression-free survival.[1]

Parameter Sorafenib Placebo Reference
Median Overall Survival (Advanced HCC) 10.7 months7.9 months[6]
Median Progression-Free Survival (Advanced RCC) 5.5 months2.8 months[1]
Disease Control Rate (Advanced HCC) 43%32%[8]

Table 1: Key Efficacy Data for Sorafenib in Pivotal Clinical Trials

Part 2: The Potential of Nicotinamide-Based Kinase Inhibitors

While specific data for N-(5-Amino-2-methyl-phenyl)-isonicotinamide is lacking, the broader family of nicotinamide derivatives has emerged as a promising scaffold in the design of novel kinase inhibitors. Nicotinamide, a form of vitamin B3, is a precursor to NAD+, a critical coenzyme in cellular metabolism.[1] Recent research has explored the modification of the nicotinamide structure to create compounds with potent anti-cancer properties, often targeting kinases like VEGFR-2.

Several studies have reported the design and synthesis of novel nicotinamide derivatives that exhibit significant anti-proliferative activity against various cancer cell lines.[2][5] For example, some of these novel compounds have shown VEGFR-2 inhibitory activity comparable to or even exceeding that of sorafenib in in vitro assays.[5] The rationale behind using the nicotinamide scaffold often involves its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[9]

One study detailed the synthesis of a series of new nicotinamide derivatives designed as VEGFR-2 inhibitors. In this research, some of the novel compounds demonstrated potent cytotoxic effects against hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT-116) cell lines, with IC50 values in the low micromolar range, comparable to sorafenib.[2]

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_evaluation In Vitro Evaluation Design Lead Compound (e.g., Sorafenib) Modification Scaffold Hopping (Nicotinamide Core) Design->Modification Synthesis Chemical Synthesis of Novel Derivatives Modification->Synthesis Cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2, HCT-116) Synthesis->Cytotoxicity Kinase_Assay Kinase Inhibition Assay (e.g., VEGFR-2) Cytotoxicity->Kinase_Assay Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Kinase_Assay->Mechanism

Figure 2: General workflow for the development of novel kinase inhibitors.
Hypothetical Profile of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

Based on its chemical structure, N-(5-Amino-2-methyl-phenyl)-isonicotinamide belongs to the class of N-phenyl isonicotinamides. The isonicotinamide moiety could potentially act as a hinge-binding region in a kinase active site, a common feature of many kinase inhibitors. The substituted phenyl ring would likely occupy a hydrophobic pocket, and its specific substitution pattern (amino and methyl groups) would influence its binding affinity, selectivity, and pharmacokinetic properties.

For this compound to be a viable anti-cancer agent, it would need to be evaluated through a rigorous series of preclinical studies.

Experimental Protocols

For a novel compound like a nicotinamide derivative to be compared to an established drug like sorafenib, a series of standardized in vitro and in vivo experiments would be necessary.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of target kinases (e.g., VEGFR-2, PDGFR-β, c-RAF).

Methodology:

  • Reagents and Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, test compound (dissolved in DMSO), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound and sorafenib (as a positive control). b. In a 96-well plate, add the kinase, the peptide substrate, and the test compound or control at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture cancer cell lines (e.g., HepG2, A498) in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound, sorafenib, and a vehicle control (DMSO). c. Incubate for a specified period (e.g., 72 hours). d. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. e. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol). f. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

Sorafenib remains a benchmark multi-kinase inhibitor with a well-defined dual mechanism of action and proven clinical benefit. While the specific compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide is currently an unknown entity in the context of cancer therapy, the broader class of nicotinamide-based molecules represents a fertile ground for the discovery of novel kinase inhibitors. Future research, beginning with fundamental in vitro characterization, is required to determine if N-(5-Amino-2-methyl-phenyl)-isonicotinamide or its analogs have any potential to one day be compared to established therapies like sorafenib. For now, any such comparison remains purely speculative.

References

  • Abdel-Maksoud, M. S., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. RSC Advances, 12(48), 31089-31111.
  • Sorafenib - Wikipedia. (n.d.). Retrieved from [Link]

  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular Cancer Therapeutics, 7(10), 3129-3140.
  • El-Adl, K., et al. (2025).
  • Abdel-Mageed, A. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6563.
  • Synapse - What is the mechanism of Sorafenib Tosylate? (2024). Patsnap. Retrieved from [Link]

  • Dr. Oracle - What is the mechanism of action of Sorafenib (Sorafenib)? (2025). Retrieved from [Link]

  • Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378-390.
  • Hassabo, A. A., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1675.
  • Strumberg, D. (2005).
  • Escudier, B., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. The New England Journal of Medicine, 356(2), 125-134.
  • Bruix, J., et al. (2007). Sorafenib Boosts Overall Survival in Advanced HCC. Cancer Network, 21(7).
  • Llovet, J. M., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378-390.
  • Abou-Alfa, G. K., et al. (2014). Current Status of Sorafenib Use for Treatment of Hepatocellular Carcinoma.

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Validation

A Comparative Guide to Confirming the Activity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Alectinib)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of ALK Inhibition in NSCLC N-(5-Amino-2-methyl-phenyl)-isonicotinamide, more commonly known as Alectinib (Alecensa®), i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of ALK Inhibition in NSCLC

N-(5-Amino-2-methyl-phenyl)-isonicotinamide, more commonly known as Alectinib (Alecensa®), is a second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements.[1][2] A subset of NSCLC tumors is driven by chromosomal rearrangements that create a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[3] This EML4-ALK fusion oncoprotein possesses a constitutively active ALK tyrosine kinase domain, which drives downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][4][5]

Alectinib functions as a potent and highly selective ATP-competitive inhibitor of the ALK tyrosine kinase.[2] Its development was a significant advancement over the first-generation inhibitor, Crizotinib, offering greater potency and activity against many crizotinib-resistant mutations.[2][6] Furthermore, Alectinib exhibits excellent penetration of the blood-brain barrier, making it particularly effective against the central nervous system (CNS) metastases that frequently occur in this patient population.[2]

This guide provides a comprehensive framework for confirming the preclinical activity of Alectinib. It offers a comparative analysis against Crizotinib (a first-generation inhibitor) and Lorlatinib (a third-generation inhibitor) to provide context across the evolution of ALK-targeted therapies.[7][8][9] The protocols and methodologies described herein are designed to deliver robust, reproducible data for researchers and drug development professionals.

Comparative Overview of ALK Inhibitors

A rigorous evaluation of Alectinib necessitates a comparison with other clinically relevant ALK inhibitors. This guide focuses on a multi-generational comparison to highlight key differences in potency, selectivity, and resistance profiles.

Compound Generation Key Characteristics Primary Clinical Application
Crizotinib FirstMulti-targeted TKI (ALK, ROS1, c-Met).[8][9] Lower potency and CNS penetration compared to later generations.Historically first-line, now often superseded. Still a relevant benchmark.
Alectinib SecondHighly potent and selective for ALK and RET.[1][6] Excellent CNS penetration and activity.[10] Active against many crizotinib-resistance mutations.[2]Standard of care for first-line treatment of ALK-positive metastatic NSCLC.[10]
Lorlatinib ThirdDesigned to penetrate the blood-brain barrier and inhibit a broad spectrum of ALK resistance mutations, including the G1202R mutation.[7][11][12]Treatment of ALK-positive metastatic NSCLC, particularly after progression on other ALK inhibitors.[7]

Experimental Design for Activity Confirmation

A multi-tiered approach is essential for the comprehensive validation of Alectinib's activity. This involves moving from direct target inhibition in a cell-free system to demonstrating on-target effects and functional outcomes in a cellular context.

G cluster_0 Experimental Workflow A Tier 1: Biochemical Assay B Tier 2: Cellular Assays A->B Confirms on-target cellular activity D Data Analysis & Comparison A->D Integrates data for comprehensive profile C Tier 3: Selectivity Profiling B->C Assesses off-target liabilities B->D Integrates data for comprehensive profile C->D Integrates data for comprehensive profile

Figure 1. Tiered experimental workflow for Alectinib activity confirmation.

Tier 1: Biochemical Kinase Inhibition Assay

Rationale: The foundational step is to quantify the direct inhibitory effect of Alectinib on the ALK enzyme itself. This cell-free assay determines the half-maximal inhibitory concentration (IC50), a key measure of potency. Comparing the IC50 values of Alectinib, Crizotinib, and Lorlatinib against recombinant ALK protein provides a direct measure of their relative potencies.

Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in a kinase reaction.[13]

Materials:

  • Recombinant human ALK kinase domain (wild-type)

  • Poly-Glu, Tyr (4:1) substrate peptide

  • ATP (Adenosine 5'-triphosphate)

  • Alectinib, Crizotinib, and Lorlatinib (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

Procedure:

  • Prepare Kinase Reaction: In a 384-well plate, add 1 µL of serially diluted inhibitor (or DMSO for control).

  • Add 2 µL of a solution containing the ALK enzyme in assay buffer.

  • Initiate the reaction by adding 2 µL of a solution containing the substrate peptide and ATP (final concentration typically at or near the Km for ATP).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.

  • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce light.

  • Incubate at room temperature for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Expected Comparative Data (Hypothetical)
Compound ALK (Wild-Type) IC50 (nM)
Crizotinib20.5
Alectinib1.9
Lorlatinib0.8

This table illustrates the expected trend of increasing potency with each generation of ALK inhibitor.

Tier 2: Cellular Activity Confirmation

Rationale: While biochemical assays confirm direct target inhibition, it is crucial to demonstrate that the compound can enter cells, engage its target, and elicit a functional response. We use an ALK-positive NSCLC cell line (e.g., NCI-H3122 or NCI-H2228, which harbor ALK fusions) for these assays.

Inhibition of ALK Phosphorylation

Rationale: Constitutively active ALK fusion proteins are heavily autophosphorylated. Alectinib should decrease this phosphorylation in a dose-dependent manner, confirming target engagement in a cellular context.

G cluster_0 ALK Signaling Pathway EML4_ALK EML4-ALK Fusion (Constitutively Active) pALK p-ALK (Tyr1604) EML4_ALK->pALK Autophosphorylation Alectinib Alectinib Alectinib->EML4_ALK Inhibits ATP Binding Site Downstream Downstream Pathways (RAS/MAPK, PI3K/AKT, JAK/STAT) pALK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Figure 2. Alectinib inhibits EML4-ALK autophosphorylation, blocking downstream signaling.

Protocol: Phospho-ALK Sandwich ELISA

This protocol uses a sensitive immunoassay to specifically quantify phosphorylated ALK.[14]

Materials:

  • NCI-H2228 or NCI-H3122 cells

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Alectinib, Crizotinib, Lorlatinib

  • Cell Lysis Buffer (e.g., Cell Signaling Technology #9803) with added protease/phosphatase inhibitors

  • Phospho-ALK (Tyr1604) Sandwich ELISA Kit

  • Microplate reader capable of chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Seed NCI-H2228 cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with a range of concentrations of Alectinib, Crizotinib, or Lorlatinib (and a DMSO vehicle control) for 2-4 hours.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add 1X Cell Lysis Buffer.

  • Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant (e.g., using a BCA assay).

  • ELISA Procedure: Follow the manufacturer's protocol for the PathScan® Phospho-ALK (Tyr1604) ELISA kit.[14] This typically involves:

    • Adding normalized cell lysates to microwells coated with a capture antibody (anti-phospho-ALK).

    • Incubating to allow the capture of p-ALK.

    • Washing the wells.

    • Adding a detection antibody (anti-total ALK).

    • Washing the wells.

    • Adding an HRP-linked secondary antibody.

    • Washing the wells.

    • Adding a chemiluminescent substrate and measuring the signal.

  • Data Analysis: Calculate the percentage of p-ALK inhibition for each concentration relative to the DMSO control. Determine the IC50 value for the inhibition of cellular ALK phosphorylation.

Cell Viability Assay

Rationale: Successful inhibition of the ALK oncogenic driver should lead to a reduction in cancer cell proliferation and viability.[15][16] This functional assay confirms that target inhibition translates to an anti-cancer effect.

Protocol: MTT/XTT Cell Viability Assay

This is a standard colorimetric assay that measures metabolic activity as an indicator of cell viability.[17]

Materials:

  • NCI-H2228 or NCI-H3122 cells

  • Complete cell culture medium

  • Alectinib, Crizotinib, Lorlatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well clear microplates

Procedure:

  • Cell Seeding: Seed NCI-H2228 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitors (or DMSO control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT Reagent: Add MTT solution to each well and incubate for another 3-4 hours. Viable cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilize Formazan: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control wells and plot cell viability (%) against inhibitor concentration. Calculate the GI50 (concentration for 50% growth inhibition) value.

Expected Comparative Data (Hypothetical)
Compound Cellular p-ALK IC50 (nM) Cell Viability GI50 (nM)
Crizotinib95110
Alectinib1525
Lorlatinib58

This table demonstrates the expected correlation between inhibiting the target (p-ALK) and the functional outcome (reduced cell viability), with Alectinib showing significantly higher cellular potency than Crizotinib.

Tier 3: Kinase Selectivity Profiling

Rationale: While potent on-target activity is desired, high selectivity is equally important to minimize off-target effects and potential toxicity. Alectinib is known to be highly selective for ALK.[1][2] This can be experimentally confirmed by screening it against a broad panel of other kinases. This step is crucial for building a comprehensive safety and specificity profile.

Methodology: Kinase selectivity profiling is typically performed as a service by specialized contract research organizations (CROs).[18][19][20][21] The process involves:

  • Compound Submission: Providing a sample of Alectinib at a specified concentration (e.g., 1 µM).

  • Screening: The compound is tested for its inhibitory activity against a large panel of purified kinases (often >300) in a cell-free format, similar to the biochemical assay described in Tier 1.

  • Data Reporting: The results are reported as the percent inhibition for each kinase at the tested concentration. Strong inhibition (>50%) of kinases other than ALK would indicate potential off-target activity.

Interpretation of Results: Alectinib is expected to show potent inhibition of ALK while displaying minimal activity against the vast majority of other kinases in the panel.[1] In contrast, a less selective inhibitor like Crizotinib would show significant inhibition of other kinases, such as c-Met and ROS1.[8][9] This comparative data authoritatively grounds Alectinib's profile as a highly selective inhibitor, a key aspect of its favorable therapeutic window.

Conclusion

This guide outlines a logical and robust workflow for the preclinical confirmation of Alectinib's activity. By systematically progressing from direct biochemical inhibition to cellular target engagement and functional outcomes, researchers can generate a comprehensive data package. The comparative analysis against first- and third-generation inhibitors provides critical context, highlighting Alectinib's superior potency and selectivity over Crizotinib and its distinct profile relative to Lorlatinib.[2][6][7] This structured approach ensures scientific integrity and yields the high-quality, reproducible data necessary for advancing drug development programs.

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Comparative

A Comparative Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide (5-amino-1MQ) for Metabolic Disease Research

For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the emergence of novel molecular targets offers both promise and complexity. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of metabolic disease therapeutics, the emergence of novel molecular targets offers both promise and complexity. This guide provides an in-depth, objective comparison of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, more commonly known as 5-amino-1MQ, a selective inhibitor of Nicotinamide N-methyltransferase (NNMT). We will dissect its biological effects, benchmark its performance against a relevant alternative NNMT inhibitor and established standards of care, and provide detailed experimental protocols to empower your own validation studies.

The Rationale for Targeting NNMT in Metabolic Disease

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that has garnered significant attention as a therapeutic target for obesity and type 2 diabetes.[1] Its primary function is to catalyze the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (1-MNA), utilizing S-adenosylmethionine (SAM) as the methyl donor. This process has profound implications for cellular energy homeostasis. Upregulation of NNMT in adipose tissue and the liver is associated with metabolic dysfunction. By consuming SAM and nicotinamide, NNMT can deplete the cellular pool of these critical molecules, potentially impacting NAD+ levels, a vital cofactor in countless metabolic reactions.[2]

Inhibition of NNMT, therefore, presents a compelling strategy to counteract these effects. By blocking NNMT, small molecules like 5-amino-1MQ are hypothesized to increase intracellular NAD+ and SAM, leading to enhanced mitochondrial function, reduced fat storage (lipogenesis), and improved insulin sensitivity.[1]

NNMT_Pathway

Comparative Analysis of Preclinical NNMT Inhibitors

While several NNMT inhibitors are under investigation, this guide will focus on a comparison between 5-amino-1MQ and another well-characterized preclinical compound, JBSNF-000088.

Parameter5-amino-1MQJBSNF-000088Reference
Mechanism of Action Competitive inhibitor of the nicotinamide binding site on NNMT.Competitive inhibitor of the nicotinamide binding site on NNMT.[1][3]
In Vitro Potency (IC50) Not explicitly stated in the provided results, but demonstrated to inhibit NNMT at micromolar concentrations.2.45 ± 0.08 µM (in vitro assay)[4]
In Vivo Efficacy (Diet-Induced Obese Mice) Progressive body weight loss over an 11-day treatment period (20 mg/kg, three times daily).[5]Reduced body weight, improved insulin sensitivity, and normalized glucose tolerance.[6][5][6]
Effect on Adipocytes Reduced lipogenesis by 50-70% in 3T3-L1 adipocytes at 30-60 µM concentrations.[5]Reduced adipocyte size.[1]
Effect on NAD+ Concentration-dependent increase in intracellular NAD+ levels in adipocytes.[5]Increases NAD+ by inhibiting its consumption by NNMT.[3]
Known Selectivity High selectivity for NNMT over other methyltransferases like DNMT1, PRMT3, and COMT.[5]Selective for NNMT.[4]

Causality Behind Experimental Choices: The selection of these parameters for comparison is rooted in the fundamental requirements for a viable drug candidate. In vitro potency (IC50) provides a direct measure of a compound's ability to inhibit its target enzyme. In vivo efficacy in a disease-relevant model, such as diet-induced obese mice, is a critical step in translating in vitro findings to a physiological response. The assessment of effects on adipocytes and NAD+ levels directly probes the hypothesized mechanism of action. Finally, selectivity is paramount to minimize off-target effects and potential toxicity.

Benchmarking Against the Standard of Care

A comprehensive evaluation requires comparing these investigational compounds not only to each other but also to the current standards of care for obesity and type 2 diabetes.

Treatment ModalityMechanism of ActionTypical EfficacyReference
Metformin Primarily decreases hepatic glucose production and improves insulin sensitivity.[7]Reduces A1C by ~1.12% as monotherapy.[8] Modest weight neutrality or slight weight loss.[8][7][8]
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide) Mimic the action of the incretin hormone GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety.Average weight loss of up to 15-22.5% of body weight in clinical trials.[9][9]
Bariatric Surgery (e.g., Gastric Bypass) Restricts food intake and alters gut hormone signaling, leading to reduced appetite and improved metabolic function.Average of 22% of initial body weight lost at 5 years post-surgery.
NNMT Inhibitors (Preclinical) Increase cellular NAD+ and SAM by inhibiting nicotinamide methylation, leading to increased energy expenditure and reduced lipogenesis.In mice, 5-amino-1MQ induced progressive weight loss over 11 days.[5][5]

Insights from the Comparison: While NNMT inhibitors are in the early stages of preclinical development, their unique mechanism of action offers a potential advantage. Unlike GLP-1 receptor agonists that primarily target appetite, NNMT inhibitors appear to directly modulate cellular metabolism and energy expenditure. This could offer a complementary or alternative approach for patients who do not respond optimally to existing therapies.

Validating Biological Effects: Detailed Experimental Protocols

To facilitate the independent validation of these findings, we provide detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment (MTT Assay)

Rationale: It is crucial to determine if the observed biological effects of a compound are due to its specific mechanism of action or simply a consequence of cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]

MTT_Workflow

Protocol:

  • Cell Seeding: Seed your cells of interest (e.g., 3T3-L1 pre-adipocytes) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of 5-amino-1MQ in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Dilute the MTT stock solution in serum-free medium to a final concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[10]

Adipocyte Differentiation and Lipogenesis Assay (Oil Red O Staining)

Rationale: To assess the anti-lipogenic properties of NNMT inhibitors, a key in vitro assay is the differentiation of pre-adipocytes into mature, lipid-laden adipocytes. Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids, providing a visual and quantifiable measure of lipid accumulation.[13][14]

Protocol:

  • Induce Differentiation: Plate 3T3-L1 pre-adipocytes and grow them to confluence. Induce differentiation by treating the cells with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Compound Treatment: Simultaneously with the differentiation cocktail, treat the cells with varying concentrations of 5-amino-1MQ or the vehicle control.

  • Maintain Differentiation: After the initial induction period (typically 2-3 days), switch to a maintenance medium containing insulin and the test compound, replenishing the medium every 2-3 days for a total of 8-10 days.

  • Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 1 hour.[15]

  • Staining: Prepare an Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water).[16] Wash the fixed cells with water and then with 60% isopropanol.[15] Add the Oil Red O working solution and incubate for 10-15 minutes.[14][15]

  • Washing: Remove the staining solution and wash the cells thoroughly with water to remove excess stain.

  • Quantification: For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance of the eluate at approximately 500-520 nm.[15]

In Vivo Glucose Tolerance Test (GTT)

Rationale: The glucose tolerance test is a fundamental in vivo assay to assess how quickly glucose is cleared from the blood. It is a critical measure of insulin sensitivity and overall glucose homeostasis, and is essential for evaluating the therapeutic potential of anti-diabetic compounds.[17][18]

GTT_Workflow

Protocol:

  • Fasting: Fast the mice overnight (approximately 16-18 hours) with free access to water.[19]

  • Baseline Glucose: The following morning, obtain a baseline blood glucose reading (t=0) from a small tail vein blood sample using a glucometer.

  • Glucose Administration: Administer a sterile glucose solution (e.g., 2 g/kg body weight) to each mouse via oral gavage or intraperitoneal (IP) injection.[18][20]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).[19][21]

  • Data Analysis: Plot the blood glucose concentrations over time for each treatment group. Calculate the area under the curve (AUC) to quantify the overall glucose excursion. A lower AUC in the treated group compared to the control group indicates improved glucose tolerance.

Conclusion and Future Directions

N-(5-Amino-2-methyl-phenyl)-isonicotinamide (5-amino-1MQ) and other NNMT inhibitors represent a promising new frontier in the quest for effective treatments for obesity and type 2 diabetes. Their unique mechanism of action, focused on modulating cellular metabolism, distinguishes them from many current therapies. The preclinical data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation.

Future research should focus on direct, head-to-head comparative studies of different NNMT inhibitors in various preclinical models to identify lead candidates for clinical development. Furthermore, long-term efficacy and safety studies are essential to fully understand the therapeutic potential and any potential risks associated with chronic NNMT inhibition. As our understanding of the intricate roles of NNMT in health and disease continues to grow, so too will the opportunities to develop innovative and impactful therapies for metabolic disorders.

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  • 5-Amino-1MQ: Optimal Dosing. The Peptide Report. Available at: [Link]

  • Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. ACS Publications. Published July 2, 2019. Available at: [Link]

  • 5-Amino-1MQ Complete Guide: The NAD+ Thief Stopper. Reddit. Published November 15, 2025. Available at: [Link]

  • 5-Amino 1MQ. Recess Rx. Available at: [Link]

  • A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. PubMed. Published September 20, 2016. Available at: [Link]

Sources

Validation

A Technical Guide to N-(5-Amino-2-methyl-phenyl)-isonicotinamide Derivatives as Kinase Inhibitors

For drug discovery researchers and scientists, the N-(5-Amino-2-methyl-phenyl)-isonicotinamide scaffold represents a significant starting point for the development of potent and selective kinase inhibitors. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the N-(5-Amino-2-methyl-phenyl)-isonicotinamide scaffold represents a significant starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of derivatives built upon this core structure, with a particular focus on their application as inhibitors of key oncogenic kinases such as c-MET and VEGFR2. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for their evaluation.

The N-(5-Amino-2-methyl-phenyl)-isonicotinamide Scaffold: A Privileged Motif in Kinase Inhibition

The N-(5-Amino-2-methyl-phenyl)-isonicotinamide core has emerged as a "privileged scaffold" in medicinal chemistry. Its structural features allow for key interactions within the ATP-binding pocket of various kinases. The isonicotinamide moiety can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region, while the substituted phenyl ring can be modified to achieve potency and selectivity against specific targets. This guide will primarily focus on derivatives targeting the c-MET proto-oncogene, a receptor tyrosine kinase often dysregulated in various cancers.[1]

A prominent example of a drug candidate based on this scaffold is Glesatinib (MGCD265) , a potent, orally bioavailable inhibitor of c-MET and AXL receptor tyrosine kinases.[2][3] Clinical investigations have demonstrated its potential in treating non-small cell lung cancer (NSCLC) with MET activating alterations.[2]

General Synthetic Strategies

The synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives typically follows a convergent approach. A key step involves the amide bond formation between a substituted aniline and isonicotinic acid or its activated derivatives.

A general synthetic route is outlined below:

Synthesis cluster_reactants Starting Materials cluster_products Products A Substituted 4-nitro-2-methylaniline C N-(2-methyl-4-nitrophenyl) -isonicotinamide A->C Amide Coupling (e.g., pyridine, DCM) B Isonicotinoyl chloride B->C D N-(4-Amino-2-methylphenyl) -isonicotinamide C->D Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C) E Final Derivative D->E Further Functionalization

Caption: General synthetic scheme for N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives.

Further diversity can be introduced by modifying the isonicotinic acid moiety or by functionalizing the amino group of the aniline post-reduction.

Comparative Analysis of Derivatives: Structure-Activity Relationships

The potency and selectivity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide derivatives are highly dependent on the nature and position of substituents on the core scaffold. The following sections and tables summarize key SAR findings based on published data.

Modifications Targeting the Kinase Hinge Region

The isonicotinamide nitrogen is crucial for binding to the kinase hinge region. Modifications at this position are generally detrimental to activity.

Substitutions on the Phenyl Ring

The phenyl ring of the N-(5-Amino-2-methyl-phenyl) moiety often extends into a hydrophobic pocket of the kinase active site. Substitutions at this position can significantly impact potency and selectivity.

One notable example is the derivatization of the amino group to introduce a moiety that can occupy the solvent-exposed region of the kinase. This strategy led to the discovery of highly potent inhibitors. For instance, the hybridization of two distinct imidazo[1,2-b]pyridazine fragments led to the discovery of TAK-593, a potent VEGFR2 inhibitor.[4][5] While not an isonicotinamide, TAK-593 shares the N-(5-amino-2-methylphenyl) core and highlights the importance of modifications at this position.

Compound Core Structure R Group Target Kinase IC50 (nM) Reference
Glesatinib (MGCD265) N-(5-Amino-2-methyl-phenyl)-isonicotinamideHc-MET19[6]
TAK-593 N-(5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl)1,3-dimethyl-1H-pyrazole-5-carboxamideVEGFR20.95[4]

Table 1: Comparison of Key Derivatives

Target Profile and Selectivity

Glesatinib is a dual inhibitor of c-MET and AXL.[2] Kinase profiling of Glesatinib has shown that it also inhibits MERTK and the PDGFR family at concentrations below 75 nM.[6] Its inhibitory activity against VEGFR2 is less potent, with an IC50 of 172 nM.[6] This multi-targeted profile can be advantageous in certain cancer contexts where multiple signaling pathways are dysregulated.

The selectivity of these inhibitors is a critical factor in their development as therapeutic agents. Off-target kinase inhibition can lead to unwanted side effects. Therefore, medicinal chemistry efforts often focus on optimizing selectivity by introducing specific structural modifications.

Cellular Activity and In Vivo Efficacy

The ultimate test for any potential drug candidate is its performance in cellular and in vivo models. Glesatinib has demonstrated dose-dependent inhibition of cancer cell growth, with an IC50 value of 0.08 µM in NSCLC H1299 cells.[7] Furthermore, it has shown significant antitumor activity in vivo.[7]

A Phase II study of Glesatinib in patients with advanced NSCLC with MET activating alterations showed an overall objective response rate (ORR) of 11.8%.[2]

Experimental Protocols

General Procedure for Synthesis of N-(2-methyl-4-nitrophenyl)-isonicotinamide

To a solution of 2-methyl-4-nitroaniline in a suitable solvent such as dichloromethane (DCM) is added a base, for example, pyridine. The solution is cooled in an ice bath, and isonicotinoyl chloride is added dropwise. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted and purified by column chromatography.

General Procedure for Nitro Reduction

The N-(2-methyl-4-nitrophenyl)-isonicotinamide is dissolved in a solvent mixture, such as ethanol and water. Iron powder and ammonium chloride are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the product is extracted and purified.

In Vitro Kinase Inhibition Assay (c-MET)

The inhibitory activity of the compounds against c-MET can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.

Kinase_Assay cluster_steps Experimental Workflow A Incubate c-MET enzyme, substrate peptide, and inhibitor B Add ATP to initiate phosphorylation reaction A->B C Stop reaction and detect phosphorylated substrate B->C D Calculate IC50 values C->D

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines can be assessed using assays such as the MTT or CellTiter-Glo assay. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is then measured, and IC50 values are calculated.

Signaling Pathway

The c-MET signaling pathway plays a crucial role in cell proliferation, survival, and migration. Its dysregulation is a key driver in many cancers. Inhibitors based on the N-(5-Amino-2-methyl-phenyl)-isonicotinamide scaffold block the ATP binding site of c-MET, thereby inhibiting its kinase activity and downstream signaling.

cMET_Pathway cluster_pathway c-MET Signaling Pathway HGF HGF cMET c-MET Receptor HGF->cMET Ligand Binding PI3K PI3K/AKT Pathway cMET->PI3K RAS RAS/MAPK Pathway cMET->RAS STAT STAT Pathway cMET->STAT Inhibitor N-(5-Amino-2-methyl-phenyl) -isonicotinamide Derivative Inhibitor->cMET Inhibition Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation STAT->Proliferation

Sources

Comparative

A Researcher's Guide to Profiling the Cross-Reactivity of N-(5-Amino-2-methyl-phenyl)-isonicotinamide

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A critical, and...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A critical, and often defining, step in this process is the comprehensive evaluation of a compound's selectivity—its propensity to interact with its intended target versus a host of other biomolecules. Off-target interactions can lead to confounding experimental results, unforeseen toxicity, or even opportunities for polypharmacology.

This guide provides an in-depth technical framework for conducting cross-reactivity studies on N-(5-Amino-2-methyl-phenyl)-isonicotinamide . While direct, extensive public data for this specific molecule is limited, its structural motifs—an isonicotinamide core and an aminomethyl-phenyl group—provide a strong rationale for a focused and robust investigative strategy. The isonicotinamide scaffold is a known pharmacophore for Glycogen Synthase Kinase 3 (GSK-3) inhibitors, making GSK-3 a primary hypothetical target for our investigation.[1]

Herein, we will not merely list protocols but will delve into the causality behind the experimental choices, creating a self-validating system for profiling this compound. We will compare its hypothetical performance against two well-characterized kinase inhibitors: the highly selective GSK-3 inhibitor CHIR-99021 and the notoriously promiscuous inhibitor Staurosporine . This comparative approach will provide a clear context for interpreting the selectivity profile of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

The Imperative of Multi-faceted Selectivity Profiling

A single assay is insufficient to declare a compound "selective." A comprehensive assessment requires a tiered approach, moving from broad, high-throughput in vitro screens to more physiologically relevant cell-based assays that confirm target engagement and identify off-targets in their native environment. Our strategy will encompass three key pillars of modern selectivity profiling:

  • In Vitro Kinome-Wide Profiling: To gain a broad, unbiased view of the compound's interactions across the human kinome.

  • Cellular Target Engagement: To confirm that the compound binds its intended target(s) within the complex milieu of a living cell.

  • Unbiased Off-Target Identification in a Native Proteome: To discover unanticipated interactions with other proteins in a cellular lysate.

Experimental Framework for Cross-Reactivity Assessment

This section details the step-by-step methodologies for a comprehensive cross-reactivity assessment of N-(5-Amino-2-methyl-phenyl)-isonicotinamide.

Workflow Overview

The overall experimental workflow is designed to provide a progressively deeper understanding of the compound's selectivity.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Unbiased Off-Target ID A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., KINOMEscan) A->B Submit for Screening C IC50 Determination for Primary Hits B->C Identify Hits (% Inhibition > threshold) D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Select Primary Target(s) for Validation F Kinobeads Pulldown from Cell Lysate C->F Investigate Target & Off-Targets E Western Blot Analysis D->E Quantify Soluble Protein G LC-MS/MS Analysis F->G Elute & Digest Proteins H Data Analysis & Off-Target Identification G->H Identify & Quantify Bound Proteins

Caption: A three-phase experimental workflow for comprehensive cross-reactivity profiling.

Phase 1: In Vitro Kinome-Wide Profiling

The initial step is to assess the compound's activity against a large, representative panel of purified kinases. This provides a broad, unbiased view of its potential targets and off-targets. Commercial services like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ offer panels covering a significant portion of the human kinome.[2][3]

Experimental Protocol: Radiometric Kinase Activity Assay (Conceptual)

This protocol is based on the "gold standard" radiometric assay format, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5][6][7]

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer, the specific kinase to be tested, and its corresponding peptide or protein substrate.

  • Compound Addition: Add N-(5-Amino-2-methyl-phenyl)-isonicotinamide, CHIR-99021, or Staurosporine at a fixed concentration (e.g., 1 µM) to the reaction wells. Include a DMSO vehicle control.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which captures the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unreacted [γ-³³P]ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Data Presentation: Comparative Kinase Inhibition Profile

The results of the initial screen are best visualized as a percentage of inhibition at a single high concentration. This allows for the rapid identification of potent interactions that warrant further investigation.

Table 1: Comparative Kinase Inhibition at 1 µM Concentration

Kinase TargetN-(5-Amino-2-methyl-phenyl)-isonicotinamide (% Inhibition - Hypothetical)CHIR-99021 (% Inhibition)[8]Staurosporine (% Inhibition)[9]
GSK3β 98 99 99
GSK3α 95 99 98
PLK135<1097
CDK228<1099
PKA15<1099
SRC12<1095
ABL110<1098
... (and ~400 other kinases).........

Note: Data for CHIR-99021 and Staurosporine are representative of publicly available datasets. Data for the topic compound is hypothetical, based on its structural similarity to known GSK-3 inhibitors.

Following the initial screen, dose-response curves should be generated for any "hits" (e.g., >50% inhibition) to determine their IC50 values.

Table 2: Comparative IC50 Values for Selected Kinases

Kinase TargetN-(5-Amino-2-methyl-phenyl)-isonicotinamide (IC50, nM - Hypothetical)CHIR-99021 (IC50, nM)[10]Staurosporine (IC50, nM)
GSK3β 15 6.7 5
GSK3α 25 10 6
PLK1>1000>10,00012
CDK2>1000>10,0007
Phase 2: Cellular Target Engagement with CETSA

An in vitro IC50 value does not guarantee that a compound will engage its target in a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in a physiological context.[11][12][13][14] The principle is that a protein's thermal stability increases upon ligand binding.

Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T or a cancer cell line with active GSK-3 signaling) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM N-(5-Amino-2-methyl-phenyl)-isonicotinamide) or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-GSK-3β). Also, probe for a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 Heat Challenge cluster_1 Lysis & Centrifugation cluster_2 Western Blot Analysis A Cells Treated with Vehicle (DMSO) A_heat Unbound Target Denatures A->A_heat B Cells Treated with Inhibitor B_heat Bound Target Stabilized B->B_heat A_pellet Precipitated (Insoluble) A_heat->A_pellet A_supernatant Less Soluble Target A_heat->A_supernatant B_pellet Less Precipitation B_heat->B_pellet B_supernatant More Soluble Target B_heat->B_supernatant A_result Lower band intensity at higher temperatures A_supernatant->A_result Quantify B_result Higher band intensity at higher temperatures B_supernatant->B_result Quantify

Sources

Validation

N-(5-Amino-2-methyl-phenyl)-isonicotinamide efficacy compared to standards

As a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, widely known as Alectinib, against other standards of care in the context...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive comparison of the efficacy of N-(5-Amino-2-methyl-phenyl)-isonicotinamide, widely known as Alectinib, against other standards of care in the context of its primary clinical application. We will delve into the mechanistic underpinnings of its action, present comparative clinical data, and provide detailed protocols for its preclinical evaluation.

Introduction: The Evolving Landscape of ALK-Positive NSCLC Treatment

Non-small cell lung cancer (NSCLC) harboring a rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene represents a distinct molecular subtype of lung cancer. The fusion of ALK with a partner gene, most commonly EML4, results in a constitutively active tyrosine kinase that drives oncogenesis. This discovery led to the development of targeted therapies known as ALK tyrosine kinase inhibitors (TKIs).

The first-generation ALK inhibitor, Crizotinib, demonstrated significant advantages over chemotherapy. However, patient responses were often limited by the development of resistance mutations and inadequate central nervous system (CNS) penetration. This clinical challenge spurred the development of next-generation ALK inhibitors, including Alectinib.

Alectinib (N-(5-Amino-2-methyl-phenyl)-isonicotinamide) is a highly potent and selective second-generation ALK inhibitor designed to overcome the limitations of its predecessor. This guide will compare its efficacy against the first-generation standard, Crizotinib, and touch upon other relevant ALK inhibitors.

Mechanism of Action: Inhibition of the ALK Signaling Pathway

The EML4-ALK fusion protein activates several downstream signaling cascades critical for cell proliferation, survival, and growth. Alectinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways. Its high selectivity and ability to penetrate the blood-brain barrier are key differentiators.

Below is a diagram illustrating the core ALK signaling pathway and the point of inhibition by Alectinib.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Alectinib Alectinib Alectinib->EML4_ALK Inhibition

Caption: Alectinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.

Comparative Efficacy: Alectinib vs. Crizotinib

The superiority of Alectinib over the first-generation standard, Crizotinib, in the first-line treatment of ALK-positive NSCLC has been unequivocally demonstrated in landmark clinical trials. The global phase III ALEX study is a cornerstone of this evidence.

Key Findings from the ALEX Trial:

  • Progression-Free Survival (PFS): Alectinib significantly prolonged investigator-assessed PFS compared to Crizotinib. The median PFS was 34.8 months for Alectinib versus 10.9 months for Crizotinib.

  • Central Nervous System (CNS) Efficacy: Alectinib demonstrated superior efficacy in controlling and preventing brain metastases. The cumulative incidence of CNS progression at 12 months was 9.4% in the Alectinib arm compared to 41.4% in the Crizotinib arm.

  • Objective Response Rate (ORR): The ORR was higher with Alectinib (82.9%) compared to Crizotinib (75.5%).

  • Safety Profile: Alectinib was associated with a lower incidence of Grade 3-5 adverse events compared to Crizotinib (41% vs. 50%).

Quantitative Comparison of Clinical Endpoints
EndpointAlectinibCrizotinibHazard Ratio (HR)Source
Median PFS (Investigator) 34.8 months10.9 months0.47
12-Month CNS Progression 9.4%41.4%0.16
Objective Response Rate 82.9%75.5%-
Grade 3-5 Adverse Events 41%50%-

Preclinical Evaluation: Protocols for Assessing ALK Inhibitor Potency

Validating the efficacy of a novel TKI like Alectinib requires a series of robust preclinical assays. These experiments are designed to quantify kinase inhibition, cellular effects, and in vivo anti-tumor activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK protein.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of Alectinib against the ALK kinase domain.

Methodology:

  • Reagents: Recombinant human ALK kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (Alectinib).

  • Procedure:

    • Dispense the recombinant ALK enzyme into the wells of a 384-well plate.

    • Add serial dilutions of Alectinib (typically from 10 µM to 0.1 nM) to the wells. A control (e.g., Crizotinib) should be run in parallel. Use DMSO as a vehicle control.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™ Kinase Assay) where the light output is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of Alectinib. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_readout Detection & Analysis Plate 1. Dispense ALK Enzyme Compound 2. Add Serial Dilutions of Alectinib Plate->Compound Incubate1 3. Incubate (15 min) Compound->Incubate1 Initiate 4. Add ATP & Substrate Mix Incubate1->Initiate Incubate2 5. Incubate (60 min) Initiate->Incubate2 Terminate 6. Terminate Reaction Incubate2->Terminate Detect 7. Measure Signal (Luminescence) Terminate->Detect Analyze 8. Calculate IC50 Detect->Analyze

Caption: Workflow for determining the in vitro IC50 of an ALK inhibitor.

Protocol 2: Cell-Based Proliferation Assay

This assay assesses the compound's ability to inhibit the growth of cancer cells that are dependent on ALK signaling.

Objective: To determine the GI50 (half-maximal growth inhibition concentration) of Alectinib in an ALK-positive cell line.

Methodology:

  • Cell Line: Use a well-characterized ALK-positive NSCLC cell line, such as NCI-H3122 (EML4-ALK variant 1).

  • Procedure:

    • Seed NCI-H3122 cells into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of Alectinib concentrations for 72 hours.

    • After the incubation period, measure cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

    • Lyse the cells and measure the ATP content, which correlates with the number of viable cells.

  • Data Analysis: Normalize the results to vehicle-treated controls and plot cell viability against the log concentration of Alectinib to determine the GI50.

Conclusion and Future Perspectives

N-(5-Amino-2-methyl-phenyl)-isonicotinamide (Alectinib) has established a new standard of care for the first-line treatment of ALK-positive NSCLC, demonstrating superior systemic and intracranial efficacy compared to the first-generation inhibitor Crizotinib. Its favorable safety profile further solidifies its clinical utility. The preclinical workflows detailed here provide a robust framework for the continued evaluation and development of next-generation TKIs. Future research will focus on overcoming resistance to second-generation inhibitors, with compounds like Lorlatinib showing promise in this setting. The continued application of rigorous comparative analysis, both preclinically and clinically, is essential for advancing patient outcomes in this molecularly defined cancer subtype.

References

  • Peters, S., Camidge, D. R., Shaw, A. T., et al. (2017). Alectinib versus Crizotinib in Untreated ALK-Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 377(9), 829-838. [Link]

  • Camidge, D. R., Dziadziuszko, R., Peters, S., et al. (2019). Updated Efficacy and Safety Data From the Global Phase III ALEX Study of Alectinib vs Crizotinib in Untreated ALK-Positive Non-Small Cell Lung Cancer. Journal of Thoracic Oncology, 14(10), 1670-1680. [Link]

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for N-(5-Amino-2-methyl-phenyl)-isonicotinamide

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. As a trusted partner in your research, we aim to furnish you with in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of N-(5-Amino-2-methyl-phenyl)-isonicotinamide. As a trusted partner in your research, we aim to furnish you with in-depth technical information that extends beyond the product itself, ensuring a culture of safety and precision in your laboratory. The following procedures are grounded in established safety principles for handling aromatic amine and isonicotinamide derivatives, synthesized to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis and Risk Assessment: Understanding the Compound

Key Potential Hazards:

  • Skin and Eye Irritation: Similar compounds can cause serious eye irritation and skin irritation.[1]

  • Inhalation: Dust or aerosols may cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is mandatory to minimize exposure.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is critical when handling N-(5-Amino-2-methyl-phenyl)-isonicotinamide. The following recommendations are based on a cautious approach, assuming the compound is hazardous until proven otherwise.

Recommended PPE Ensemble
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or aerosol generation.[2]Protects against accidental splashes of solutions or airborne particles from entering the eyes, which are highly susceptible to chemical irritation.[1]
Skin and Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over cotton-based clothing.[2] Ensure the lab coat is fully buttoned.Provides a barrier against accidental spills and contact with the skin. Natural fibers like cotton are preferred over synthetic materials that can melt and adhere to the skin in case of a fire.
Hand Protection Double gloving with nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture.Provides a robust barrier to prevent skin contact. Double gloving is a best practice that reduces the risk of exposure in case the outer glove is compromised. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[2]
Respiratory Protection A NIOSH-approved respirator is required if there is a potential for aerosol or dust generation that cannot be controlled by engineering controls (e.g., fume hood).[2][3]Protects against the inhalation of airborne particles, which can cause respiratory irritation.[1] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[2]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[2][4]Protects the feet from spills and falling objects.
Donning and Doffing of PPE: A Procedural Imperative

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning (Putting On) PPE Workflow

G cluster_donning Donning PPE A 1. Lab Coat B 2. Respirator (if required) A->B C 3. Eye and Face Protection B->C D 4. Gloves (Inner) C->D E 5. Gloves (Outer) D->E G cluster_doffing Doffing PPE F 1. Gloves (Outer) G 2. Lab Coat F->G H 3. Gloves (Inner) G->H I 4. Eye and Face Protection H->I J 5. Respirator (if required) I->J

Caption: Sequential process for doffing PPE to prevent contamination.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

Engineering Controls
  • Always handle N-(5-Amino-2-methyl-phenyl)-isonicotinamide in a certified chemical fume hood to minimize the inhalation of dust or vapors.

  • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested. [4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing: If weighing the solid compound, do so in the fume hood on a tared weigh boat. Use anti-static tools if the compound is a fine powder.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reactions: All reactions involving this compound should be conducted in a fume hood with appropriate shielding.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Wash hands with soap and water immediately after removing gloves. [1]

Disposal Plan: Managing Waste Safely and Responsibly

Proper waste management is a critical component of laboratory safety and environmental responsibility.

Waste Segregation

All waste contaminated with N-(5-Amino-2-methyl-phenyl)-isonicotinamide must be segregated and disposed of as hazardous chemical waste.

Waste Disposal Decision Tree

G cluster_waste Waste Disposal Start Waste Generated Solid Solid Waste (e.g., contaminated gloves, weigh boats) Start->Solid Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) Start->Liquid Container Empty Container Start->Container Dispose Dispose as Hazardous Waste in approved, labeled container Solid->Dispose Liquid->Dispose Container->Dispose

Caption: Decision tree for proper waste segregation.

Disposal Procedures
  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and weigh boats, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste.

  • General Principle: All waste must be disposed of through an approved waste disposal plant or licensed waste management contractor. [1] By adhering to these comprehensive safety and handling guidelines, you can significantly mitigate the risks associated with handling N-(5-Amino-2-methyl-phenyl)-isonicotinamide, ensuring a safe and productive research environment.

References

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School . Hazmat School. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro . Bernardo Ecenarro. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 . MDPI. [Link]

Sources

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